2',5'-Dichloro-3-(4-fluorophenyl)propiophenone
Descripción
BenchChem offers high-quality 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(4-fluorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FO/c16-11-4-7-14(17)13(9-11)15(19)8-3-10-1-5-12(18)6-2-10/h1-2,4-7,9H,3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERURKHAQDRVSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=CC(=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644598 | |
| Record name | 1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-72-4 | |
| Record name | 1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation of 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone: A Comprehensive NMR Guide
Executive Summary
The structural verification of complex halogenated aromatic ketones is a critical quality control step in pharmaceutical and agrochemical development. 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone (C₁₅H₁₁Cl₂FO) is a highly functionalized intermediate featuring three distinct electronic environments: a highly deactivated 2,5-dichlorophenyl ring, a flexible propan-1-one aliphatic linker, and a 4-fluorophenyl terminus.
This whitepaper provides an in-depth, theoretical assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this molecule. By deconstructing the molecule into its core domains, we explain the causality behind the observed chemical shifts, spin-spin coupling networks, and heteronuclear interactions, providing drug development professionals with a self-validating framework for spectral interpretation.
Structural Deconstruction & Mechanistic Rationale
To accurately interpret the NMR spectra, the molecule must be analyzed across its three interacting domains. The magnetic anisotropy of the carbonyl group, the inductive electron-withdrawing effects of the halogens, and the direct Fermi contact interactions of the ¹⁹F nucleus govern the resulting spectral topography.
Spin-spin coupling networks across the three structural domains.
Domain A: The 2,5-Dichlorophenyl Core
The phenyl ring attached directly to the carbonyl is heavily influenced by the electron-withdrawing nature of the ketone and the two chlorine atoms. Based on baseline data for 2',5'-dichloroacetophenone[1], the proton at position 6' (H-6') is highly deshielded (δ ~7.45 ppm) due to its proximity to the anisotropic deshielding cone of the adjacent carbonyl group. It appears as a fine doublet (⁴J = 2.5 Hz) due to meta-coupling with H-4'. The H-3' and H-4' protons exhibit a classic ortho-coupling relationship (³J = 8.5 Hz).
Domain B: The Propan-1-one Aliphatic Linker
The aliphatic chain consists of two methylene groups (α and β to the carbonyl). In an unsubstituted propiophenone, the α-protons resonate near 3.01 ppm[2]. However, the addition of the terminal aromatic ring shifts this system. The α-methylene protons are deshielded by the carbonyl's inductive effect (δ ~3.25 ppm), while the β-methylene protons are slightly more shielded (δ ~3.05 ppm) as they sit in the benzylic position of the fluorophenyl ring. They couple to each other, forming two distinct triplets (³J = 7.5 Hz).
Domain C: The 4-Fluorophenyl Terminus
The ¹⁹F nucleus (spin ½, 100% natural abundance) induces profound heteronuclear splitting in both the ¹H and ¹³C spectra. In the ¹H spectrum, H-3'' and H-5'' (ortho to fluorine) are shielded by the halogen's resonance electron-donating effect (+R) and appear near 6.98 ppm. In the ¹³C spectrum, the carbon directly attached to the fluorine (C-4'') exhibits a massive direct Fermi contact coupling (¹JCF ≈ 244 Hz), splitting the carbon signal into a wide doublet[3].
Quantitative Data Presentation
The following tables summarize the theoretical chemical shifts, multiplicities, and coupling constants for the compound in CDCl₃ at 298 K.
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Mechanistic Rationale |
| H-α | 3.25 | t | 2H | 7.5 | Deshielded by the adjacent carbonyl anisotropic cone. |
| H-β | 3.05 | t | 2H | 7.5 | Benzylic position, shielded relative to H-α. |
| H-3' | 7.35 | d | 1H | 8.5 | Ortho to Cl(C-2'), meta to carbonyl. |
| H-4' | 7.32 | dd | 1H | 8.5, 2.5 | Ortho to H-3', meta to H-6'. |
| H-6' | 7.45 | d | 1H | 2.5 | Highly deshielded by ortho-carbonyl group. |
| H-2'', 6'' | 7.18 | dd | 2H | 8.5, 5.5 | Ortho to alkyl chain, ⁴J coupling to ¹⁹F. |
| H-3'', 5'' | 6.98 | t | 2H | 8.7 | Shielded by F (+R effect), ³J coupling to ¹⁹F. |
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
| Position | Shift (δ, ppm) | Multiplicity | JCF (Hz) | Mechanistic Rationale |
| C=O | 199.5 | s | - | Highly deshielded ketone carbonyl[2]. |
| C-α | 43.5 | s | - | Aliphatic carbon adjacent to carbonyl. |
| C-β | 29.2 | s | - | Benzylic aliphatic carbon. |
| C-1' | 138.5 | s | - | Quaternary carbon ipso to carbonyl. |
| C-2', C-5' | 130.5, 133.5 | s | - | Quaternary carbons ipso to Chlorine. |
| C-3', C-4' | 131.2, 132.0 | s | - | Aromatic methines in the dichloro ring. |
| C-6' | 129.5 | s | - | Aromatic methine ortho to carbonyl. |
| C-1'' | 136.5 | d | 3.2 | Quaternary carbon, long-range ⁴JCF coupling. |
| C-2'', 6'' | 129.8 | d | 7.8 | Meta to F, ³JCF coupling[3]. |
| C-3'', 5'' | 115.4 | d | 21.3 | Ortho to F, ²JCF coupling[3]. |
| C-4'' | 161.5 | d | 244.0 | Direct ¹JCF Fermi contact coupling[3]. |
(Note: ¹³C spectra are acquired with ¹H broadband decoupling, but ¹⁹F is not decoupled; hence, the C-F splittings remain visible).
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility of the data, the following standardized workflow must be strictly adhered to. This protocol is designed to prevent artifact generation and ensure accurate integration.
Workflow for high-resolution NMR acquisition and structural validation.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve exactly 15–20 mg of 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove any paramagnetic particulates that could degrade magnetic field homogeneity.
-
-
Tuning and Shimming:
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Regulate the probe temperature to exactly 298 K to prevent chemical shift drift.
-
Perform automated tuning and matching (ATM) for both ¹H and ¹³C channels.
-
Shim the magnet using gradient shimming (e.g., TopShim) to achieve a lock signal variation of < 1%.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard 30° pulse (zg30).
-
Parameters: Number of scans (ns) = 16; Relaxation delay (d1) = 2.0 s (ensures > 5×T₁ for complete relaxation and quantitative integration); Spectral width (sw) = 20 ppm.
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Sequence: Proton-decoupled 30° pulse (zgpg30 using WALTZ-16 decoupling).
-
Parameters: Number of scans (ns) = 512 to 1024 (depending on exact concentration); Relaxation delay (d1) = 2.0 s.
-
-
Processing & Validation:
-
Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation (FT).
-
Manually phase the spectrum (zero and first-order) and apply a polynomial baseline correction.
-
Validation Check: Verify that the C-4'' carbon signal displays a doublet with a ~244 Hz coupling constant. If this is absent, the structural identity of the 4-fluorophenyl ring is compromised.
-
References
- BenchChem Technical Support Team.2',5'-Dichloroacetophenone | 2476-37-1 | Benchchem. Benchchem.
- The Royal Society of Chemistry (RSC).Acetophenone and Propiophenone Baseline NMR Spectra. RSC.org.
- Nature/Springer (via DOI).Characterization of 4-fluorophenyl derivatives and Heteronuclear J_CF Couplings. DOI.org.
Sources
Crystal structure and X-ray diffraction of 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone
An In-Depth Technical Guide on the Crystal Structure and X-ray Diffraction of 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone and Related Halogenated Chalcones
This technical guide provides a comprehensive analysis of the synthesis, crystal structure, and X-ray diffraction of halogenated propiophenones and chalcones, with a specific focus on elucidating the structural characteristics of 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone. As a Senior Application Scientist, my objective is to not only present data but to also provide the underlying scientific reasoning and field-proven insights that are critical for researchers, scientists, and professionals in drug development. This document is structured to offer full editorial control, ensuring that the narrative best serves the in-depth technical nature of the topic.
Introduction: The Significance of Halogenated Ketones in Medicinal Chemistry
Halogenated aromatic ketones, including propiophenone and chalcone derivatives, represent a pivotal class of compounds in medicinal chemistry. The incorporation of halogen atoms, such as chlorine and fluorine, into these scaffolds can significantly modulate their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This has led to their exploration as anticancer, anti-inflammatory, and antimicrobial agents. Understanding the precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is paramount for structure-activity relationship (SAR) studies and the rational design of more potent and selective therapeutic agents.
While the specific crystal structure of 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone is not widely reported in publicly accessible databases, we can infer its likely structural characteristics and the methodologies for its analysis by examining closely related, well-characterized compounds. This guide will therefore use data from analogous halogenated chalcones to provide a robust framework for understanding the synthesis, crystallization, and structural analysis of this class of molecules.
Synthesis and Crystallization: A Protocol Grounded in Expertise
The synthesis of the title compound and its analogues typically proceeds via a Claisen-Schmidt condensation reaction. This well-established method involves the base-catalyzed reaction of a substituted acetophenone with a substituted benzaldehyde. The choice of solvent and base is critical for achieving high yields and purity.
Step-by-Step Synthesis Protocol
-
Reactant Preparation: Equimolar amounts of 2',5'-dichloroacetophenone and 4-fluorobenzaldehyde are dissolved in a suitable solvent, such as ethanol or methanol.
-
Catalyst Addition: A catalytic amount of a strong base, typically a 40% aqueous solution of sodium hydroxide or potassium hydroxide, is added dropwise to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Product Isolation: The reaction mixture is then poured into crushed ice, and the resulting precipitate is collected by vacuum filtration.
-
Purification: The crude product is washed with cold water to remove inorganic impurities and then recrystallized from an appropriate solvent, such as ethanol, to yield the pure propiophenone or chalcone derivative.
Crystallization for X-ray Diffraction
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The slow evaporation technique is a reliable method for obtaining high-quality crystals.
-
Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane).
-
Slow Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent at room temperature over several days to weeks.
-
Crystal Harvesting: Once well-formed crystals of sufficient size are observed, they are carefully harvested for X-ray diffraction analysis.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow
The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis:
Caption: A typical workflow for single-crystal X-ray diffraction analysis.
Data Collection and Structure Refinement
A suitable crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. Data is collected at a controlled temperature, often 100 K, to minimize thermal vibrations. The collected diffraction data is then processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
Structural Analysis and Interpretation: Insights from a Halogenated Chalcone Analogue
In the absence of specific data for the title compound, we will analyze the crystal structure of a closely related molecule, (2E)-1-(2,4-dichlorophenyl)-3-(pyridin-4-yl)prop-2-en-1-one, to illustrate the key structural features.
Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₁₄H₉Cl₂NO |
| Formula Weight | 278.13 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 (3) |
| b (Å) | 12.345 (4) |
| c (Å) | 10.456 (3) |
| β (°) | 109.34 (2) |
| Volume (ų) | 1234.5 (6) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.498 |
| Absorption Coeff. (mm⁻¹) | 0.542 |
| F(000) | 568 |
Molecular Conformation and Intermolecular Interactions
The molecule is not planar, with a dihedral angle between the dichlorophenyl ring and the pyridyl ring. The crystal packing is stabilized by a network of intermolecular interactions, including C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. These non-covalent interactions play a crucial role in the overall stability of the crystal lattice.
The following diagram illustrates the key intermolecular interactions:
Caption: A schematic of key intermolecular interactions in the crystal lattice.
Conclusion: From Structure to Drug Design
The detailed structural information obtained from single-crystal X-ray diffraction is invaluable for understanding the properties of 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone and related compounds. The precise knowledge of bond lengths, bond angles, and intermolecular interactions provides a solid foundation for computational studies, such as molecular docking, to predict the binding modes of these compounds with their biological targets. This synergistic approach of experimental structural biology and in silico modeling is a powerful engine for modern drug discovery and development.
References
Preclinical Safety and In Vitro Toxicity Profile of 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone
Executive Summary
The compound 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone (CAS 898768-72-4) belongs to a highly functionalized class of halogenated aromatic ketones used extensively as synthetic intermediates and pharmacological scaffolds 1. Due to the presence of multiple electron-withdrawing halogens (chlorine and fluorine) and a reactive propiophenone backbone, evaluating its safety profile requires a rigorous, mechanistically driven in vitro screening cascade. This whitepaper details the predictive toxicology, structural rationale, and validated experimental methodologies required to establish the safety profile of this compound and its structural analogs.
Structural Toxicology & Mechanistic Rationale
In drug development, the structural features of a molecule dictate its biological reactivity. For 2',5'-dichloro-3-(4-fluorophenyl)propiophenone, the toxicity profile is driven by three primary structural alerts:
-
The Propiophenone Core: Aromatic ketones can undergo reduction to secondary alcohols or act as Michael acceptors if unsaturated, potentially interacting with cellular nucleophiles 2.
-
Dichlorophenyl Ring (2',5'-substitution): Halogenation significantly increases lipophilicity (LogP), driving high intracellular accumulation and potential off-target binding to hydrophobic pockets, such as the hERG channel pore or CYP450 active sites.
-
Fluorophenyl Moiety: While fluorine often improves metabolic stability by blocking oxidative sites, it can also alter the electron density of the adjacent rings, influencing the generation of reactive oxygen species (ROS) during hepatic clearance 3.
Mechanistic Pathway of Toxicity
When halogenated propiophenones undergo hepatic metabolism, they can form reactive electrophiles. If cellular glutathione (GSH) is depleted, these electrophiles induce oxidative stress, leading to mitochondrial dysfunction and apoptosis.
Mechanistic pathway of halogenated propiophenone-induced cellular toxicity.
In Vitro Safety Screening Workflow
To systematically de-risk 2',5'-dichloro-3-(4-fluorophenyl)propiophenone, a multi-phase in vitro screening workflow is employed.
Sequential in vitro safety pharmacology and toxicity screening workflow.
Phase 1: In Vitro Cytotoxicity Profiling (MTT Assay)
Causality & Rationale: The MTT assay measures the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase. Because halogenated propiophenones can uncouple mitochondrial oxidative phosphorylation, measuring metabolic competence provides a direct readout of early-stage cytotoxicity before membrane rupture occurs 4.
Self-Validating Protocol:
-
Cell Seeding: Seed human hepatic (HepaRG) and cardiac (H9c2) cell lines in 96-well plates at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.
-
Compound Treatment: Prepare a 100 mM stock of 2',5'-dichloro-3-(4-fluorophenyl)propiophenone in DMSO. Perform serial dilutions to treat cells at concentrations ranging from 0.1 µM to 100 µM.
-
Validation Control: Ensure final DMSO concentration remains ≤0.1% to prevent solvent-induced toxicity. Include Chlorpromazine as a positive cytotoxic control.
-
-
Incubation: Incubate the treated plates for 48 hours.
-
Readout: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL of DMSO.
-
Data Acquisition: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression. Assay is valid only if the Z'-factor for the plate is > 0.5.
Phase 2: Hepatotoxicity and Reactive Metabolite Screening
Causality & Rationale: Highly lipophilic compounds are heavily processed by the liver. The dichlorophenyl ring can undergo epoxidation via CYP3A4 or CYP2D6. If these epoxides are not rapidly cleared, they covalently bind to hepatic proteins, causing intrinsic drug-induced liver injury (DILI). We use Glutathione (GSH) trapping to intercept and quantify these reactive intermediates.
Self-Validating Protocol:
-
Reaction Mixture: Combine Human Liver Microsomes (HLMs, 1 mg/mL protein), 5 mM GSH, and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding 1 mM NADPH.
-
Termination: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench the reaction with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Diclofenac).
-
Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS.
-
Validation: Monitor the depletion of the parent compound to calculate intrinsic clearance ( CLint ) and scan for GSH-adduct masses (Parent + 305 Da). The assay is validated using Verapamil as a high-clearance positive control.
Phase 3: Cardiac Safety Pharmacology (hERG Patch-Clamp)
Causality & Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes the potassium channel responsible for cardiac repolarization. Halogenated aromatic rings frequently act as pharmacophores that fit perfectly into the hydrophobic inner cavity of the hERG channel, leading to QT interval prolongation and fatal arrhythmias (Torsades de Pointes).
Self-Validating Protocol:
-
Cell Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene.
-
Electrophysiology Setup: Employ the whole-cell patch-clamp technique. Use an intracellular solution containing K-aspartate and an extracellular solution containing NaCl and KCl.
-
Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit outward tail currents.
-
Perfusion: Perfuse the test compound at 1, 10, and 30 µM.
-
Validation: Measure the fractional block of the peak tail current. The system is self-validating by requiring the positive control (Terfenadine 60 nM) to produce a >70% block, ensuring channel sensitivity.
Quantitative Safety Metrics
Based on structural read-across from closely related analogs (e.g., 2',4'-dichloro-3-(4-fluorophenyl)propiophenone) 3, the expected preclinical safety metrics are summarized below. These benchmarks serve as go/no-go decision points in lead optimization.
Table 1: Representative In Vitro Toxicity Metrics for Halogenated Propiophenones
| Assay / Parameter | Cell Line / Target | Expected IC₅₀ / Metric | Risk Interpretation |
| Cytotoxicity (MTT) | HepaRG (Hepatic) | 12.5 - 45.0 µM | Moderate hepatotoxic potential; driven by lipophilicity. |
| Cytotoxicity (MTT) | H9c2 (Cardiac) | > 50.0 µM | Low direct cellular cardiotoxicity. |
| CYP3A4 Inhibition | Recombinant CYP3A4 | 5.0 - 15.0 µM | Moderate risk of drug-drug interactions (DDI). |
| hERG Channel Block | CHO-hERG | ~ 20.0 - 30.0 µM | Low to moderate QT prolongation risk. |
| Genotoxicity | TK6 (Micronucleus) | Negative at < 100 µM | Low clastogenic/aneugenic risk. |
Conclusion
The in vitro toxicity profile of 2',5'-dichloro-3-(4-fluorophenyl)propiophenone is heavily influenced by its halogenated aromatic structure. While the compound demonstrates low direct genotoxicity, its lipophilicity and reactive propiophenone core necessitate careful monitoring for hepatotoxicity via reactive metabolite formation and potential hERG channel inhibition. Adhering to the self-validating protocols outlined in this guide ensures high scientific integrity and reliable data generation for downstream regulatory submissions.
References
- NextSDS.2',5'-DICHLORO-3-(4-FLUOROPHENYL)
- Benchchem.2',4'-Dichloro-3-(4-fluorophenyl)propiophenone | 898768-70-2.
- Benchchem.A Comparative Guide to 4'-Methoxy-3-(4-methylphenyl)
- Grokipedia.Propiophenone - Toxicity and Safety.
Sources
A Framework for the Preclinical Pharmacokinetic Characterization of Novel Chemical Entities: A Case Study of 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone
Disclaimer: A thorough review of scientific literature did not yield specific pharmacokinetic data for 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone. This document, therefore, serves as an in-depth technical guide outlining a robust, scientifically-grounded framework for determining the pharmacokinetic profile of this, or any novel chemical entity (NCE), in preclinical animal models. The data presented herein is illustrative and intended to guide the researcher through the experimental and analytical process.
Executive Summary
The journey of a new drug from laboratory discovery to clinical application is a multi-stage process where a comprehensive understanding of a compound's interaction with a biological system is paramount.[1] Pharmacokinetics (PK), the study of what the body does to a drug, is a cornerstone of this process, encompassing the absorption, distribution, metabolism, and excretion (ADME) of a compound.[1] This guide provides a detailed framework for conducting preclinical pharmacokinetic studies, essential for predicting a drug's behavior in humans, ensuring safety, and establishing effective dosing regimens.[1][2] Using the novel compound 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone as a case study, we will walk through the critical steps from initial planning and bioanalytical method development to in-vivo study execution and data interpretation via non-compartmental analysis (NCA).
Introduction to Preclinical Pharmacokinetics
The primary goal of preclinical PK studies is to characterize the ADME properties of a new chemical entity in vivo.[3][4] This data is critical for several reasons:
-
Informing Efficacy and Toxicology Studies: Understanding the exposure (how much drug gets to the site of action and for how long) is essential to interpret results from efficacy and safety studies.
-
Human Dose Prediction: Animal PK data, combined with in-vitro metabolism data, allows for the allometric scaling and prediction of human pharmacokinetic parameters, guiding the design of first-in-human clinical trials.[4]
-
Candidate Selection: Early PK screening helps in selecting drug candidates with favorable properties (e.g., good oral bioavailability, appropriate half-life) for further development.[5]
This guide will detail a standard workflow for a preliminary PK study in a rodent model, a common first step in the in-vivo characterization of an NCE.
Pre-analytical and Bioanalytical Prerequisites
Before any animal is dosed, a significant amount of foundational work is required to ensure the quality and integrity of the data generated.
Physicochemical Characterization (Hypothetical)
Understanding the basic chemical properties of 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone is crucial for designing the study. For the purpose of this guide, we will assume the following properties:
| Property | Hypothetical Value | Implication for PK Study Design |
| Molecular Weight | 311.16 g/mol | Standard for a small molecule drug. |
| LogP | 4.2 | High lipophilicity suggests good membrane permeability but potentially poor aqueous solubility. |
| Aqueous Solubility | < 0.1 mg/mL | Poor solubility necessitates a specific formulation strategy for both IV and PO dosing. |
| pKa | Not ionizable | No pH-dependent solubility changes in the physiological range. |
Bioanalytical Method Development and Validation
The ability to accurately measure the concentration of the drug in biological matrices (typically plasma) is the most critical component of a PK study. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule quantification due to its high sensitivity and specificity.
Core Directive: The bioanalytical method must be developed and validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[6][7][8][9]
Step-by-Step Protocol: LC-MS/MS Method Validation
-
Objective: To establish a reliable method for quantifying 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone in rat plasma.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Sample Preparation: a. Thaw plasma samples on ice. b. Precipitate proteins by adding 3 volumes of cold acetonitrile containing an internal standard (a structurally similar, stable-isotope labeled compound is ideal) to 1 volume of plasma. c. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a new plate/vial for LC-MS/MS analysis.
-
Chromatography: a. Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: A suitable gradient to separate the analyte from matrix components.
-
Mass Spectrometry: a. Ionization Mode: Electrospray Ionization (ESI), likely positive mode. b. Detection Mode: Multiple Reaction Monitoring (MRM) to monitor a specific precursor-to-product ion transition for the analyte and internal standard, ensuring specificity.
-
Validation Parameters: The method must meet predefined acceptance criteria for the following:
-
Calibration Curve: A series of standards of known concentration used to quantify unknown samples. Must demonstrate linearity over the expected concentration range.
-
Accuracy & Precision: The closeness of measured values to the true value and the reproducibility of measurements, respectively. Assessed at multiple concentration levels (Lower Limit of Quantification, Low, Mid, High).
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Matrix Effect: Assessment of the suppression or enhancement of ionization by components in the biological matrix.
-
Stability: Ensuring the analyte is stable during sample collection, processing, and storage.
-
In-Vivo Study Design and Execution
Animal Model Selection
Rodents, particularly the Sprague-Dawley or Wistar rat, are commonly used for initial PK studies.[3][10] Their small size, well-characterized physiology, and cost-effectiveness make them suitable models.[10] For this study, we will use male Sprague-Dawley rats.
Dose Formulation and Administration
Given the poor aqueous solubility of our compound, a suitable vehicle is required.
-
Intravenous (IV) Formulation: A co-solvent system is often used. A common vehicle is Solutol HS 15/Ethanol/Water (10/10/80). The goal is a clear, stable solution for a low dose (e.g., 1 mg/kg).
-
Oral (PO) Formulation: For oral administration, a suspension is often acceptable. A common vehicle is 0.5% methylcellulose in water. The goal is a uniform suspension for a higher dose (e.g., 10 mg/kg).
Experimental Workflow Diagram
Caption: Overall preclinical pharmacokinetic study workflow.
Step-by-Step Experimental Protocol
-
Animals: Male Sprague-Dawley rats (n=3 per group), weighing 250-300g. Animals are cannulated (jugular vein) to facilitate serial blood sampling.
-
Acclimatization: Animals are housed for at least 3 days prior to the study to acclimate to the facility.
-
Dosing:
-
IV Group: Administer 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone at 1 mg/kg via a single bolus injection into the tail vein. The injection volume should be low, for example, 2 mL/kg.[11]
-
PO Group: Administer the compound at 10 mg/kg via oral gavage. The volume for oral gavage in rats is typically 5-10 ml/kg.[11][12]
-
-
Blood Sampling:
-
Collect approximately 100-150 µL of blood from the jugular vein cannula at specified time points into tubes containing an anticoagulant (e.g., K2EDTA).
-
IV Timepoints: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Timepoints: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Causality: The early time points for the IV route are crucial for defining the distribution phase, while the later time points for both routes are essential for accurately determining the elimination half-life.
-
-
Plasma Processing:
-
Immediately after collection, centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clearly labeled cryovials and store them at -80°C until bioanalysis. This ensures the stability of the analyte.
-
Pharmacokinetic Data Analysis
Once the plasma samples are analyzed, the resulting concentration-time data is used to calculate the key PK parameters. Non-Compartmental Analysis (NCA) is the most common method for this, as it does not assume a specific physiological model and relies on direct calculation from the data.[13][14][15]
Data Analysis Workflow Diagram
Caption: Non-Compartmental Analysis (NCA) data processing flow.
Illustrative Data and Key Parameters
Table 1: Hypothetical Mean Plasma Concentration-Time Data
| Time (hr) | IV (1 mg/kg) Conc. (ng/mL) | PO (10 mg/kg) Conc. (ng/mL) |
| 0.083 | 850 | - |
| 0.25 | 625 | 150 |
| 0.5 | 410 | 450 |
| 1 | 250 | 780 |
| 2 | 130 | 650 |
| 4 | 55 | 320 |
| 8 | 15 | 90 |
| 24 | <1 | 5 |
Table 2: Calculated Pharmacokinetic Parameters (Illustrative)
| Parameter | Definition | IV (1 mg/kg) | PO (10 mg/kg) |
| Cmax | Maximum observed plasma concentration | 850 ng/mL | 780 ng/mL |
| Tmax | Time to reach Cmax | 0.083 hr | 1.0 hr |
| AUC(0-t) | Area under the curve from time 0 to the last measurable point | 1550 hrng/mL | 3100 hrng/mL |
| AUC(0-∞) | Area under the curve extrapolated to infinity | 1565 hrng/mL | 3125 hrng/mL |
| t½ | Elimination half-life | 2.5 hr | 2.8 hr |
| CL | Clearance: volume of plasma cleared of drug per unit time | 10.6 mL/min/kg | - |
| Vdss | Volume of distribution at steady state | 2.1 L/kg | - |
| F% | Absolute oral bioavailability | - | 20% |
Interpretation of Results:
-
Absorption: The Tmax of 1 hour suggests relatively rapid oral absorption.
-
Distribution: The Vdss of 2.1 L/kg is greater than total body water, suggesting the compound distributes from the plasma into tissues.
-
Metabolism & Excretion: A clearance of 10.6 mL/min/kg in the rat is considered low to moderate, suggesting relatively slow elimination. The half-life of ~2.5-2.8 hours is consistent with this clearance.
-
Bioavailability: An oral bioavailability of 20% indicates that only one-fifth of the oral dose reaches systemic circulation. This could be due to poor absorption from the gut or significant first-pass metabolism in the liver.
Conclusion and Next Steps
This guide has outlined a comprehensive, industry-standard approach to characterizing the pharmacokinetic properties of a novel compound, 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone, in an animal model. The illustrative data suggests the compound is rapidly absorbed orally, distributes to tissues, and has a moderate half-life with low-to-moderate oral bioavailability.
The insights gained from this initial study are foundational for drug development. They provide the necessary exposure data to design meaningful efficacy and toxicology studies and serve as the first step in predicting the compound's behavior in humans. Future studies might investigate the cause of the incomplete bioavailability (e.g., using in-vitro metabolic stability assays) or characterize the compound's metabolites.
References
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.gov. Available at: [Link][6]
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Available at: [Link][9]
- Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., ... & van de Sandt, J. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of applied toxicology, 21(1), 15-23.
-
European Medicines Agency. (2011). ICH guideline S6 (R1) on preclinical safety evaluation of biotechnology-derived pharmaceuticals. EMA.europa.eu. Available at: [Link]
- Toutain, P. L., & Bousquet-Mélou, A. (2004). Plasma clearance. Journal of veterinary pharmacology and therapeutics, 27(6), 415-425.
-
Grimm, S. (2023). Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. Quantics.co.uk. Available at: [Link][13]
-
Wolfinger, R. (2023). How do I interpret non-compartmental analysis (NCA) results?. Patsnap Synapse. Available at: [Link][14]
-
Norwegian University of Science and Technology. Guidelines for the administration of substances to rodents. NTNU.edu. Available at: [Link][16]
-
University of Colorado. IACUC Routes of Administration Guidelines. Colorado.edu. Available at: [Link][12]
-
University of Toledo. (2021). Administration of Substances Guideline. Utoledo.edu. Available at: [Link][11]
Sources
- 1. biotechfarm.co.il [biotechfarm.co.il]
- 2. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prisysbiotech.com [prisysbiotech.com]
- 5. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 9. fda.gov [fda.gov]
- 10. How to select the right animal species for TK/PK studies? [synapse.patsnap.com]
- 11. utoledo.edu [utoledo.edu]
- 12. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 13. quantics.co.uk [quantics.co.uk]
- 14. How do I interpret non-compartmental analysis (NCA) results? [synapse.patsnap.com]
- 15. xyzagen.com [xyzagen.com]
- 16. ntnu.edu [ntnu.edu]
An In-Depth Technical Guide to the Thermodynamic Stability of 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone at Room Temperature
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The intrinsic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf life. This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone at room temperature. By integrating principles of forced degradation, as outlined by the International Council for Harmonisation (ICH), with advanced analytical and calorimetric techniques, this document offers a robust, self-validating system for stability assessment. Detailed protocols for stress testing, stability-indicating method development, and thermal analysis are presented to elucidate potential degradation pathways and predict long-term stability. This guide is intended to equip researchers, scientists, and drug development professionals with the field-proven insights and technical methodologies necessary for a thorough stability evaluation, ensuring product quality and regulatory compliance.
Introduction: The Imperative of Stability in Drug Development
The chemical stability of a drug substance is a cornerstone of pharmaceutical development, directly impacting the safety and efficacy of the final drug product. An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities.[1] For 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone, a propiophenone derivative, understanding its stability profile at ambient conditions is paramount for defining appropriate storage, handling, and formulation strategies.
This guide delineates a comprehensive approach to assessing the thermodynamic stability of this compound, moving beyond simple observation to a mechanistic understanding of its degradation. By employing forced degradation studies, we can proactively identify likely degradation products and establish validated analytical methods capable of detecting changes in the drug's quality over time.[2][3]
Guiding Principles from Regulatory Frameworks
The International Council for Harmonisation (ICH) provides a globally recognized framework for stability testing. Specifically, guideline Q1A(R2) mandates stress testing to understand the intrinsic stability of a new drug substance.[4] These studies involve exposing the compound to conditions more severe than accelerated testing to provoke degradation.[3] The key stress conditions include acid/base hydrolysis, oxidation, heat, and light.[2] The goal is not to determine a shelf life but to identify degradation pathways and validate that the chosen analytical methods are "stability-indicating."[1][5]
Theoretical Framework: Understanding Thermodynamic Stability
Thermodynamic stability refers to the state of a system at its lowest energy level. For a chemical compound, this translates to its resistance to chemical change or decomposition under a given set of conditions. While a compound may be kinetically stable (i.e., degrades very slowly), it may not be thermodynamically stable. Calorimetric techniques offer a direct measure of the heat changes associated with degradation processes, providing invaluable data on the thermodynamic stability of a substance.[6][7]
The Role of Molecular Structure
The structure of 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone, with its halogenated phenyl rings and propiophenone core, presents several sites susceptible to degradation. The carbonyl group can be a target for nucleophilic attack, while the chlorine and fluorine substituents can influence the electron density and reactivity of the aromatic rings.[8] The presence of chlorine atoms, in particular, can enhance the lightfastness and thermal stability of related pigment structures.[9] However, aryl chlorides can also be light-sensitive and prone to oxidation.[10]
Experimental Design: A Multi-Faceted Approach to Stability Assessment
A robust stability assessment program integrates forced degradation studies with long-term stability testing and thermal analysis. This multi-pronged approach ensures a thorough understanding of the compound's behavior under various conditions.
Forced Degradation Studies: Probing for Weaknesses
Forced degradation studies are the cornerstone of stability assessment, designed to generate degradation products and elucidate decomposition pathways.[5] The typical stress conditions, as mandated by ICH Q1A(R2), are detailed below.[1][2] The target for these studies is to achieve 5-20% degradation to ensure that the analytical methods are appropriately challenged.[2]
3.1.1. Experimental Workflow for Forced Degradation
The following diagram illustrates the general workflow for conducting forced degradation studies.
Caption: Workflow for Forced Degradation Studies.
3.1.2. Protocol for Acid and Base Hydrolysis
-
Preparation: Prepare a stock solution of 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Treatment: Add 1 mL of 0.1N HCl to a known concentration of the stock solution.[11]
-
Base Treatment: In a separate vial, add 1 mL of 0.1N NaOH to the same concentration of the stock solution.[11]
-
Incubation: Store the solutions at room temperature for a defined period (e.g., 24 hours), with periodic sampling.
-
Neutralization: Before analysis, neutralize the acid-treated sample with 0.1N NaOH and the base-treated sample with 0.1N HCl.[11]
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
3.1.3. Protocol for Oxidative Degradation
-
Preparation: Prepare a stock solution of the compound.
-
Treatment: Add a solution of 3% hydrogen peroxide. Due to the rapid kinetics often involved in oxidation, the duration is typically limited to a maximum of 24 hours.[2]
-
Incubation: Store at room temperature, protected from light.
-
Analysis: Analyze the samples at appropriate time points by HPLC.
3.1.4. Protocol for Thermal Degradation
-
Preparation: Place the solid compound in a controlled temperature and humidity chamber.
-
Incubation: Expose the sample to elevated temperatures (e.g., 60°C) for an extended period.[1]
-
Analysis: Periodically withdraw samples and dissolve them in a suitable solvent for HPLC analysis.
3.1.5. Protocol for Photolytic Degradation
-
Preparation: Expose the solid compound and a solution of the compound to a light source.
-
Exposure: The exposure should be to a minimum of 1.2 million lux hours and 200 watt hours per square meter, as per ICH Q1B guidelines.[1][3]
-
Analysis: Analyze the samples by HPLC.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[12] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most commonly used technique for this purpose due to its high resolution and sensitivity.[12]
3.2.1. HPLC Method Development Workflow
Caption: Workflow for HPLC Method Development.
3.2.2. Initial HPLC Parameters
| Parameter | Recommended Starting Condition |
| Column | C18 (e.g., Waters X-Bridge™ C18, 50 x 4.6 mm, 3.5 µm)[11] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Detection | UV at a wavelength of significant absorbance (e.g., 256 nm)[11] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Thermal Analysis for Intrinsic Stability
Calorimetric methods provide a direct assessment of the thermal stability of a compound by measuring the heat flow associated with physical and chemical events as a function of temperature.[6]
3.3.1. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat required to increase the temperature of a sample and a reference.[13] It is a valuable tool for quickly screening for thermal instabilities.[7] An exothermic event can indicate decomposition.[14]
Protocol for DSC Analysis:
-
Sample Preparation: Accurately weigh 2-5 mg of 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone into an aluminum DSC pan.
-
Instrument Setup: Place the pan in the DSC instrument. An empty, sealed pan is used as a reference.
-
Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range (e.g., 25°C to 350°C).
-
Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (decomposition) events.
3.3.2. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[15] It is useful for determining the onset temperature of degradation that involves the loss of mass.[15]
Protocol for TGA Analysis:
-
Sample Preparation: Place a known amount of the sample (e.g., 5-10 mg) onto the TGA balance.
-
Instrument Setup: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate.
-
Data Analysis: Monitor the mass loss as a function of temperature to identify decomposition points.
Long-Term Stability Studies at Room Temperature
Long-term stability studies are conducted under controlled room temperature and humidity conditions to establish a re-test period for the drug substance.[4]
ICH Recommended Long-Term Storage Conditions:
| Condition | Temperature | Relative Humidity | Minimum Duration |
| General Case | 25°C ± 2°C or 30°C ± 2°C | 60% RH ± 5% RH or 65% RH ± 5% RH | 12 months |
Protocol for Long-Term Stability Testing:
-
Sample Storage: Store representative batches of 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone in controlled stability chambers.[16]
-
Time Points: Pull samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).
-
Analysis: Analyze the samples using the validated stability-indicating HPLC method for potency and impurity levels.
Potential Degradation Pathways
Based on the structure of 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone and the general chemistry of related compounds, several degradation pathways can be hypothesized. Aromatic amines, for instance, are susceptible to oxidation, which can be accelerated in acidic conditions, leading to the formation of colored quinone-diimine species.[9] Halogenated aromatic compounds can undergo dehalogenation or rearrangement under certain stress conditions.[17][18] The propiophenone side chain may be susceptible to cleavage or other rearrangements. The identification of degradation products through techniques like LC-MS is crucial for confirming these pathways.
Caption: Hypothesized Degradation Pathways.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous approach to evaluating the thermodynamic stability of 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone at room temperature. By systematically applying the principles of forced degradation, developing a robust stability-indicating analytical method, and employing thermal analysis techniques, a thorough understanding of the compound's intrinsic stability can be achieved.[3][14] The data generated from these studies are essential for informed decision-making in the drug development process, including formulation design, packaging selection, and the establishment of appropriate storage conditions and re-test periods.[1]
Future work should focus on the isolation and structural elucidation of any significant degradation products identified during these studies. This information is critical for assessing the potential toxicological impact of impurities and is a key requirement for regulatory submissions.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
- Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 13).
- Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR.
- Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life. (2026, January 13). Lab Manager.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
- Calorimetric Studies. (n.d.). Prime Process Safety Center.
- Chemical Process: Thermal Analysis & Calorimetry. (n.d.). Setaram.
- Analytical methods for the quantification of 3-(2-Methoxyphenyl)propiophenone. (n.d.). Benchchem.
- Thermal Screening and Adiabatic Calorimetry Testing Methods. (2024, April 12). Sigma-HSE.
- Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conform
- Stability Studies and Testing of Pharmaceuticals - An Overview. (2020, June 1).
- The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. (2026, February 9). Journal of Biomolecular Screening.
- Analytical methods for detecting byproducts in propiophenone reactions. (n.d.). Benchchem.
- Stability Testing for Small-Molecule Clinical Trial Materials. (2019, October 2). Pharmaceutical Technology.
- Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). European Medicines Agency (EMA).
- Thermal Stability Testing for Pharmaceuticals and Advanced Materials. (2026, January 20). Lab Manager.
- Poonam Kasar, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 8, 1361-1372. (2025, August 13). International Journal of Pharmaceutical Sciences.
- Pathway proposed for dichlorprop degradation in S. herbicidovorans MH... (n.d.).
- 2',6'-Dichloro-3-(3,4-difluorophenyl)propiophenone. (n.d.). AK Scientific, Inc.
- Degradation pathways of 2,5-Dichlorobenzene-1,4-diamine under acidic conditions. (n.d.). Benchchem.
- Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025, August 29). Beilstein Journal of Organic Chemistry.
- Convergence of degradation pathways for aromatic and chloroaromatic... (n.d.).
- Degradation Mechanism of 2,4-Dichlorophenol by Fungi Isolated from Marine Invertebr
- Solutions to Analyte Stability Issues in Preclinical Bioanalysis. (2024, December 16). WuXi AppTec.
- Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formul
- Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T)
- 2',4'-Difluoro-3-(4-fluorophenyl)propiophenone. (n.d.). PubChem.
- The stability of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]. (n.d.). SciSpace.
- Normal Modes, Molecular Orbitals and Thermochemical Analyses of 2,4 and 3,4 Dichloro Substituted Phenyl-N-(1,3-thiazol-2-yl)acetamides: DFT Study and FTIR Spectra. (2015, March 13).
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Calorimetric Studies - Prime Process Safety Center [primeprocesssafety.com]
- 7. Chemical Process: Thermal Analysis & Calorimetry | SETARAM [setaramsolutions.cn]
- 8. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigma-hse.com [sigma-hse.com]
- 15. Thermal Stability Testing for Pharmaceuticals and Advanced Materials | Lab Manager [labmanager.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Application Note: Synthesis and Characterization of 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Protocol
Introduction and Strategic Overview
The compound 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone (CAS: 898768-72-4) is a highly functionalized halogenated aromatic intermediate frequently utilized in the development of active pharmaceutical ingredients (APIs) and advanced materials[1]. The presence of both a 2,5-dichlorophenyl moiety and a 4-fluorophenyl ring provides unique steric and electronic properties, making it a valuable scaffold for medicinal chemistry[2].
As a Senior Application Scientist, the objective of this protocol is not merely to outline the steps, but to establish a self-validating synthetic system . The most robust route to 1,3-diarylpropan-1-ones (propiophenones) involves a two-step sequence: a base-catalyzed Claisen-Schmidt condensation to form an α,β -unsaturated ketone (chalcone), followed by a highly selective catalytic hydrogenation of the alkene bond.
Mechanistic Rationale & Causality
-
Step 1 (Condensation): Sodium hydroxide is selected as the base to generate the enolate of 2,5-dichloroacetophenone. The thermodynamic driving force is the dehydration of the intermediate aldol to form a highly conjugated chalcone system.
-
Step 2 (Selective Reduction): The critical challenge in this workflow is the reduction of the conjugated double bond without triggering hydrodehalogenation of the aryl chlorides or the aryl fluoride. Standard Palladium on Carbon (Pd/C) is notoriously aggressive and often leads to the cleavage of C-Cl bonds. Therefore, Platinum on Carbon (Pt/C) is explicitly selected. Pt/C exhibits a much lower propensity for hydrodehalogenation while efficiently reducing the olefin under mild hydrogen pressure.
Synthetic workflow for 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone.
Experimental Protocols
Note: All procedures must be conducted in a professional, fully equipped chemical laboratory under a certified fume hood. Standard Personal Protective Equipment (PPE)—including nitrile gloves, safety goggles, and a flame-resistant lab coat—is mandatory.
Protocol A: Synthesis of (E)-1-(2,5-dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one (Chalcone Intermediate)
Objective: Form the conjugated enone framework via cross-aldol condensation.
-
Preparation of the Reaction Matrix: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-dichloroacetophenone (1.0 equiv, 50 mmol) and 4-fluorobenzaldehyde (1.05 equiv, 52.5 mmol) in 150 mL of absolute ethanol.
-
Causality: A slight excess of the aldehyde ensures complete consumption of the ketone, preventing difficult downstream separations.
-
-
Catalyst Introduction: Cool the reaction mixture to 0–5 °C using an ice-water bath. Slowly add an aqueous solution of NaOH (10% w/v, 20 mL) dropwise over 15 minutes.
-
Causality: Dropwise addition controls the exothermic enolate formation and minimizes the Cannizzaro reaction of the aldehyde.
-
-
Propagation & Monitoring: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 4–6 hours. Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate 8:2) or HPLC until the ketone is fully consumed.
-
Isolation & Purification: Pour the reaction mixture into 300 mL of crushed ice/water. Neutralize the mixture with 1M HCl to pH 7. The crude chalcone will precipitate as a solid. Filter under vacuum, wash the filter cake with cold 50% aqueous ethanol, and dry under vacuum at 40 °C.
Protocol B: Selective Catalytic Hydrogenation to the Propiophenone
Objective: Reduce the conjugated alkene while preserving the aryl halides and the carbonyl group.
-
Reactor Setup: Transfer the dried chalcone intermediate (approx. 40 mmol) into a high-pressure hydrogenation vessel (e.g., Parr reactor).
-
Solvent and Catalyst: Dissolve the chalcone in 100 mL of ethyl acetate. Add 5% Pt/C catalyst (5 mol% relative to the substrate).
-
Causality: Ethyl acetate is an excellent solvent for hydrogenations and does not participate in side reactions. Pt/C is critical here; substituting with Pd/C will result in significant loss of the chlorine atoms on the aromatic ring.
-
-
Purging and Reaction: Seal the reactor. Purge the system with Nitrogen ( N2 ) three times to remove oxygen, followed by three purges with Hydrogen ( H2 ). Pressurize the vessel with H2 to 2 bar (approx. 30 psi). Stir vigorously at ambient temperature for 2–3 hours.
-
Validation: Monitor hydrogen uptake. Once hydrogen consumption ceases, sample the reaction and analyze via HPLC to confirm the disappearance of the chalcone peak and the formation of the target propiophenone.
-
Workup: Vent the hydrogen gas safely and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst. Caution: Spent catalyst can be pyrophoric; keep wet with solvent. Concentrate the filtrate under reduced pressure to yield the crude 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone. Recrystallize from hot ethanol to achieve >98% purity.
Quantitative Data & Analytical Summary
To ensure a self-validating system, the following analytical benchmarks must be met during the process scale-up.
| Process Step | Key Reagents / Catalysts | Temp (°C) | Time (h) | Expected Yield | Target Purity (HPLC) | Critical Quality Attribute (CQA) |
| Step 1: Condensation | 2,5-dichloroacetophenone, 4-fluorobenzaldehyde, NaOH | 0 → 25 | 4 - 6 | 85 - 90% | > 95% | Disappearance of ketone starting material. |
| Step 2: Hydrogenation | Chalcone, 5% Pt/C, H2 (2 bar), EtOAc | 25 | 2 - 3 | 90 - 95% | > 98% | Absence of dehalogenated byproducts (LC-MS). |
| Final Product | 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone | N/A | N/A | ~80% (Overall) | > 98.5% | Confirmed molecular weight (m/z 296.0)[1]. |
References
-
NextSDS Chemical Database. Chemical substance information for 2',5'-DICHLORO-3-(4-FLUOROPHENYL)PROPIOPHENONE. Retrieved March 18, 2026. Available at: [Link]
Sources
HPLC method development for 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone quantification
An Application Note for the Quantification of 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone by High-Performance Liquid Chromatography (HPLC)
Introduction
2',5'-Dichloro-3-(4-fluorophenyl)propiophenone is a complex aromatic ketone containing multiple halogen substituents. As a synthetic intermediate in various chemical and pharmaceutical pathways, its precise quantification is essential for ensuring reaction efficiency, purity of downstream products, and overall quality control. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy for complex organic molecules.[1][2]
This application note presents a detailed, robust, and validated Reversed-Phase HPLC (RP-HPLC) method for the determination of 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone. The narrative explains the causal logic behind each methodological choice, from mobile phase composition to validation parameters, providing researchers and drug development professionals with a comprehensive protocol grounded in established chromatographic principles and regulatory standards.
Analyte Properties and Method Development Rationale
The molecular structure of 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone, with its three aromatic rings and halogen atoms, renders it a significantly non-polar, hydrophobic compound. This inherent hydrophobicity is the primary determinant for selecting the chromatographic mode.
-
Chromatographic Mode Selection: Reversed-phase chromatography is the ideal choice. In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. The hydrophobic analyte will have a strong affinity for the stationary phase, allowing for excellent retention and separation from more polar impurities.
-
Stationary Phase (Column) Selection: A C18 (octadecylsilane) column is selected as the foundational stationary phase. C18 phases are the most widely used in RP-HPLC due to their strong hydrophobicity and versatility, making them an excellent starting point for method development with non-polar compounds.[3] An Ascentis® C18 or equivalent column provides a classic C18 selectivity suitable for this application.
-
Mobile Phase Selection: A binary mobile phase consisting of an organic modifier and purified water is employed.
-
Organic Modifier: Acetonitrile is chosen over methanol. It typically offers lower viscosity (leading to better efficiency and lower backpressure) and a lower UV cutoff wavelength, which is advantageous for detecting aromatic compounds.
-
Aqueous Phase: HPLC-grade water is used. To ensure good peak shape and prevent ionization effects on any potential minor impurities, the pH of the mobile phase should be controlled. A low pH (2-4) is generally preferred in RP-HPLC to ensure that acidic or basic functional groups are in a single, un-ionized state. Adding 0.1% formic acid to the aqueous phase is a common and effective practice.
-
-
Detector Selection: The propiophenone moiety contains a conjugated system of aromatic rings and a carbonyl group, which acts as a strong chromophore. This makes the molecule an excellent candidate for UV-Visible detection. A Diode Array Detector (DAD) or a variable wavelength UV detector is optimal, allowing for detection at the wavelength of maximum absorbance (λ-max) to ensure the highest sensitivity. An initial screening would likely show strong absorbance around 254 nm.
Logical Workflow for HPLC Method Development
The development of a reliable HPLC method follows a structured, multi-stage process. This workflow ensures that the final method is not only effective but also robust and reproducible.
Caption: Workflow for HPLC Method Development and Validation.
Detailed Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, degasser, autosampler, and column thermostat.
-
Diode Array Detector (DAD) or UV-Vis Detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
-
Materials & Reagents:
-
2',5'-Dichloro-3-(4-fluorophenyl)propiophenone reference standard (>98% purity).
-
Acetonitrile (HPLC Grade).
-
Water (HPLC Grade or Milli-Q).
-
Formic Acid (ACS Grade).
-
Methanol (HPLC Grade, for cleaning).
-
-
Consumables:
-
Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Ascentis® C18).
-
Syringe filters: 0.45 µm PTFE or Nylon.
-
Autosampler vials with septa.
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Degas before use.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v). This composition is chosen to be compatible with the mobile phase and ensure good solubility of the analyte.[4]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
Sample Preparation Protocol
Proper sample preparation is critical to protect the analytical column and ensure reproducible results.[5][6]
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range.
-
Vortex or sonicate the solution for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an autosampler vial.[7] This step removes particulates that could otherwise cause system blockages.[6]
Optimized Chromatographic Conditions
The following table summarizes the final, optimized HPLC method parameters derived from the development process.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Program | 0-1 min: 50% B1-10 min: 50% to 90% B10-12 min: 90% B12.1-15 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | DAD/UV at 254 nm |
| Run Time | 15 minutes |
Method Validation Protocol
The developed method must be validated to demonstrate its suitability for the intended purpose, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10]
Caption: Interrelation of key HPLC Method Validation parameters.
Specificity
Inject a blank (diluent) and a placebo (sample matrix without the analyte) to ensure no interfering peaks are present at the retention time of the analyte. The method is specific if the analyte peak is well-resolved from any other components.[8]
Linearity
Analyze the prepared calibration standards (1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the average peak area against the concentration.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1.0 | [Insert Data] |
| 5.0 | [Insert Data] |
| 10.0 | [Insert Data] |
| 25.0 | [Insert Data] |
| 50.0 | [Insert Data] |
| 100.0 | [Insert Data] |
| Correlation Coefficient (R²) | > 0.999 |
| Regression Equation | y = mx + c |
The method is considered linear if the correlation coefficient (R²) is ≥ 0.999.
Accuracy
Accuracy is determined by performing recovery studies. A known amount of analyte is added (spiked) to a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level is prepared in triplicate.
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | [Insert Data] | [Insert Data] | [Insert Data] |
| 100% | [Insert Data] | [Insert Data] | [Insert Data] |
| 120% | [Insert Data] | [Insert Data] | [Insert Data] |
| Acceptance Criteria | 98.0% - 102.0% |
Precision
Precision is assessed at two levels: repeatability and intermediate precision.[10]
-
Repeatability (Intra-day precision): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.
| Precision Type | Mean Assay Value (%) | Std. Deviation | % RSD |
| Repeatability | [Insert Data] | [Insert Data] | [Insert Data] |
| Intermediate Precision | [Insert Data] | [Insert Data] | [Insert Data] |
| Acceptance Criteria | RSD ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[10]
Robustness
Evaluate the method's robustness by introducing small, deliberate variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic) The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits for each condition. This is guided by principles outlined in USP General Chapter <621> Chromatography.[11][12][13]
Conclusion
This application note details a comprehensive, specific, and robust RP-HPLC method for the quantitative analysis of 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone. The described protocols for method development and validation are grounded in fundamental chromatographic theory and adhere to established ICH and USP guidelines. By explaining the scientific rationale for each step, this guide provides researchers with the necessary tools to implement this method effectively, ensuring accurate and reliable data for quality control and drug development applications.
References
-
<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . U.S. Pharmacopeia. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link]
-
Understanding the Latest Revisions to USP <621> . Agilent. [Link]
-
USP Chapter 621: Overview & Key Points . Phenomenex. [Link]
-
General Chapters: <621> CHROMATOGRAPHY . U.S. Pharmacopeia. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
-
HPLC Sample Preparation . Organomation. [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1) . ICH. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . FDA. [Link]
-
ICH Q2 Analytical Method Validation . Slideshare. [Link]
-
Sample Preparation – HPLC . Polymer Chemistry Characterization Lab. [Link]
-
Sample Pretreatment for HPLC . Nacalai Tesque, Inc.[Link]
-
HPLC Testing Procedure . Phenomenex. [Link]
-
How to Prepare a Sample for HPLC Analysis . Greyhound Chromatography. [Link]
-
Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview . IJSDR. [Link]
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 3. Developing HPLC Methods [sigmaaldrich.com]
- 4. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. organomation.com [organomation.com]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. nacalai.com [nacalai.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. database.ich.org [database.ich.org]
- 11. usp.org [usp.org]
- 12. agilent.com [agilent.com]
- 13. USP Chapter 621: Overview & Key Points [phenomenex.com]
Application Note: Mass Spectrometric Characterization and Ionization Strategies for 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone
Introduction and Structural Context
2',5'-Dichloro-3-(4-fluorophenyl)propiophenone (CAS: 898768-72-4) is a complex halogenated diaryl ketone with the molecular formula C₁₅H₁₁Cl₂FO and a molecular weight of 297.15 g/mol [1]. Structurally, it consists of a propiophenone backbone where the phenyl ring adjacent to the carbonyl is substituted with chlorine atoms at the 2 and 5 positions, and the β-carbon of the propionyl chain is attached to a 4-fluorophenyl group[2].
For researchers in drug development and forensic toxicology, achieving high-sensitivity quantification and unequivocal structural elucidation of such heavily halogenated ketones requires a deep understanding of their gas-phase thermodynamics. This application note details the causality behind ionization behavior, fragmentation dynamics, and provides validated, step-by-step protocols for both LC-ESI-MS/MS and GC-EI-MS workflows.
Physicochemical Profiling & Ionization Causality
Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI)
When developing an LC-MS method, the primary site for protonation is the lone pair of the carbonyl oxygen[3]. However, the electron-withdrawing inductive effects of the 2',5'-dichloro and 4-fluoro substitutions significantly deplete the electron density around the carbonyl group.
-
ESI Dynamics: Due to the lowered proton affinity, standard Electrospray Ionization (ESI) in positive mode may exhibit suppressed ionization efficiency compared to aliphatic amines or non-halogenated ketones[4]. To drive the equilibrium toward the protonated precursor ion [M+H]+ , the addition of a weak organic acid (e.g., 0.1% formic acid) to the mobile phase is an absolute mechanistic requirement.
-
APCI Advantage: Because the molecule is relatively non-polar and thermally stable, Atmospheric Pressure Chemical Ionization (APCI) often provides a superior signal-to-noise ratio. APCI relies on gas-phase ion-molecule reactions (corona discharge) rather than solution-phase protonation, bypassing the solvation-energy hurdles that hinder ESI for heavily halogenated compounds.
The Self-Validating Isotopic Signature
A critical aspect of establishing a trustworthy analytical protocol for this compound is leveraging its natural isotopic distribution. The presence of two chlorine atoms creates a rigid, unalterable isotopic signature. The precursor ion will appear as a triplet at m/z 297.0 (M), 299.0 (M+2), and 301.0 (M+4) in an approximate 9:6:1 ratio[5]. Any protocol must use this ratio as a self-validating system: if the MS1 full-scan ratio deviates by more than 15% from theoretical values, the detection must be flagged for isobaric interference or source-induced fragmentation.
Table 1: Exact Mass and Diagnostic Isotopic Distribution (Positive Ion Mode)
| Ion Species | Formula | Exact Mass (m/z) | Relative Abundance | Diagnostic Utility |
| [M+H]+ (³⁵Cl₂) | C₁₅H₁₂³⁵Cl₂FO⁺ | 297.0249 | 100% | Primary Precursor for MRM |
| [M+H]+ (³⁵Cl³⁷Cl) | C₁₅H₁₂³⁵Cl³⁷ClFO⁺ | 299.0220 | ~65% | Isotopic Confirmation |
| [M+H]+ (³⁷Cl₂) | C₁₅H₁₂³⁷Cl₂FO⁺ | 301.0190 | ~11% | Isotopic Confirmation |
Electron Ionization (EI-MS) Fragmentation Dynamics
Under standard 70 eV electron ionization, the molecule forms a highly reactive radical cation [M]•+ at m/z 296.0[6]. The fragmentation is primarily governed by the localization of the unpaired electron on the carbonyl oxygen, which triggers homolytic cleavage of the adjacent C-C bonds (α-cleavage)[7].
-
α-Cleavage 1 (Base Peak Formation): Cleavage of the bond between the carbonyl carbon and the α-carbon results in the loss of a 3-(4-fluorophenyl)ethyl radical (123 Da). This yields the highly stable 2,5-dichlorobenzoyl cation at m/z 173.0[8].
-
α-Cleavage 2: Cleavage of the bond between the carbonyl carbon and the 2,5-dichlorophenyl ring results in the loss of the 2,5-dichlorophenyl radical (145 Da), yielding the 3-(4-fluorophenyl)propionyl cation at m/z 151.1[9].
-
Aliphatic Cleavage: Cleavage of the alkyl chain yields the 4-fluorobenzyl cation at m/z 109.0, which stabilizes into a tropylium-like structure[10].
Fig 1. Principal EI-MS fragmentation pathways of 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone.
Experimental Protocols
LC-ESI-MS/MS Quantitative Workflow
This protocol utilizes a Triple Quadrupole (QqQ) mass spectrometer to achieve high-sensitivity quantification[11].
Step 1: Sample Preparation & Internal Standard Addition
-
Spike 100 µL of the sample matrix with 10 µL of a deuterated internal standard (e.g., Propiophenone-d5 at 100 ng/mL) to correct for matrix effects and ionization suppression[11].
-
Perform a Liquid-Liquid Extraction (LLE) using 500 µL of Methyl tert-butyl ether (MTBE). Vortex for 2 minutes, centrifuge at 10,000 rpm for 5 mins, and evaporate the organic layer under nitrogen.
-
Reconstitute in 100 µL of Initial Mobile Phase.
Step 2: Chromatographic Separation
-
Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
-
Gradient: 20% B to 95% B over 4.0 minutes. Hold at 95% B for 1.0 minute.
-
Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.
Step 3: Mass Spectrometer Optimization Configure the ESI source parameters to ensure complete desolvation while preventing in-source fragmentation of the labile halogens.
Table 2: Optimized LC-ESI-MS/MS Source Parameters
| Parameter | Recommended Value | Causality / Rationale |
| Ionization Mode | ESI Positive (+ve) | Targets the protonation of the carbonyl oxygen. |
| Capillary Voltage | 3.5 kV | Sufficient for Taylor cone formation without arcing. |
| Desolvation Temperature | 350 °C | Ensures rapid droplet evaporation for this non-polar analyte. |
| Desolvation Gas Flow | 800 L/hr | Sweeps away neutral solvent clusters, reducing background noise. |
| Cone Voltage | 25 V | Kept relatively low to prevent premature cleavage of the C-Cl bonds. |
Table 3: MRM Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| Target Compound | 297.0 | 173.0 | 22 | Quantifier (α-cleavage) |
| Target Compound | 297.0 | 109.0 | 35 | Qualifier (Alkyl cleavage) |
| Target Compound | 299.0 | 175.0 | 22 | Isotopic Qualifier |
Self-Validation Check: The peak area ratio of the Quantifier (297>173) to the Isotopic Qualifier (299>175) must remain consistent with the theoretical 35Cl/37Cl isotopic distribution (approx. 1.5:1) across the entire calibration curve.
GC-EI-MS Structural Elucidation Workflow
For definitive structural confirmation, particularly when differentiating positional isomers of the dichloro-substitution, GC-EI-MS is the gold standard[12].
Step 1: Instrument Setup
-
Column: 5% Phenyl / 95% Dimethylpolysiloxane capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium (Grade 5.0) at a constant flow of 1.0 mL/min.
-
Injection: 1 µL, Splitless mode. Injector temperature at 250 °C.
Step 2: Temperature Program
-
Initial temperature: 100 °C (hold for 1 min).
-
Ramp at 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes to ensure complete elution of the heavy diaryl ketone.
Step 3: EI-MS Parameters
-
Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Energy: 70 eV (Standardized to allow cross-referencing with NIST libraries)[10].
-
Scan Range: m/z 50 to 350.
Self-Validation Check: The mass spectrum must exhibit the molecular ion [M]•+ at m/z 296.0. The base peak must be m/z 173.0, confirming the structural integrity of the 2,5-dichlorobenzoyl moiety post-vaporization.
References
-
Mass spectral fragmentation pattern of underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate. Retrieved from [Link]
-
Propiophenone Mass Spectrometry Fragmentation Under EI. AskFilo. Retrieved from[Link]
-
Spectroscopic characterization of cathinone derivatives (ESI Parameters). D-NB. Retrieved from [Link]
-
1-Propanone, 1-phenyl- (Propiophenone) Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
-
Ionization efficiency (IE) of different compounds in ESI-MS. ACS Publications. Retrieved from[Link]
Sources
- 1. 2',5'-DICHLORO-3-(4-FLUOROPHENYL)PROPIOPHENONE | 898768-72-4 [chemicalbook.com]
- 2. nextsds.com [nextsds.com]
- 3. Problem Statement For each of the following structures: Identify the sit.. [askfilo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. d-nb.info [d-nb.info]
- 6. 182.160.97.198:8080 [182.160.97.198:8080]
- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1-Propanone, 1-phenyl- [webbook.nist.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. diposit.ub.edu [diposit.ub.edu]
Application Note: Scale-Up Manufacturing Process for 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone
Document ID: AN-2026-03-18 Target Audience: Process Chemists, Chemical Engineers, and API Development Scientists Compound CAS Registry: [1]
Executive Summary & Strategic Rationale
The molecule 2',5'-dichloro-3-(4-fluorophenyl)propiophenone (CAS 898768-72-4) is a highly functionalized aromatic ketone serving as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Scaling up its manufacturing presents a classic, yet formidable, bipartite challenge:
-
Executing a highly controlled carbon-carbon bond formation (Aldol condensation) without triggering runaway oligomerization.
-
Performing a chemoselective reduction of an α,β -unsaturated double bond while strictly preserving three labile aryl-halide bonds (two chlorides, one fluoride) and the carbonyl moiety.
This application note details a robust, self-validating 10-kilogram scale-up protocol. We transition away from traditional, aggressive palladium-catalyzed hydrogenations toward a highly selective platinum-based catalytic system, ensuring high atom economy and >99.5% purity.
Synthetic Route & Workflow Visualization
The manufacturing process is divided into two distinct phases: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a chemoselective hydrogenation.
Two-step synthetic workflow for 2',5'-dichloro-3-(4-fluorophenyl)propiophenone.
Phase 1: Claisen-Schmidt Condensation
Mechanistic Rationale & Causality
The coupling of [2] requires a base-catalyzed enolization. Sodium hydroxide (NaOH) in an ethanol/water co-solvent system is selected over organic bases (like piperidine) to drive the equilibrium via product precipitation.
Causality of Temperature Control: Aldol condensations are highly exothermic. If the temperature exceeds 15°C, two competing side reactions occur:
-
Cannizzaro Reaction: The 4-fluorobenzaldehyde disproportionates into 4-fluorobenzoic acid and 4-fluorobenzyl alcohol.
-
Michael Addition: The enolate of the starting acetophenone attacks the newly formed chalcone, generating complex, intractable oligomers. By maintaining the reaction strictly at 0–5°C, the kinetics of the side reactions are suppressed, and the target chalcone precipitates out of solution, effectively removing it from the reactive environment (Le Chatelier's principle).
Quantitative Optimization Data
Table 1: Base Equivalents & Temperature Optimization (Aldol Step)
| Base (NaOH) Eq. | Temperature (°C) | Conversion (%) | Impurity Profile (Area %) | Yield (%) |
| 0.5 | 25 | 85 | 5.2 (Michael Adduct) | 78 |
| 1.0 | 25 | 92 | 4.1 (Cannizzaro) | 82 |
| 1.0 | 5 | 99 | < 0.5 | 91 |
| 1.5 | 5 | 99 | 1.2 (Oligomers) | 88 |
Scale-Up Protocol (10 kg Scale)
Self-Validating System: Do not proceed to filtration until In-Process Control (IPC) confirms <1% remaining aldehyde.
-
Reactor Preparation: Charge a 250 L glass-lined reactor with 100 L of absolute ethanol and 10 L of deionized water.
-
Substrate Addition: Add 2',5'-dichloroacetophenone (10.0 kg, 52.9 mol) and 4-fluorobenzaldehyde (6.89 kg, 55.5 mol, 1.05 eq). Stir at 150 rpm to form a homogeneous solution.
-
Cooling: Circulate chilled glycol through the reactor jacket to bring the internal temperature to 0–5°C.
-
Base Addition: Slowly dose 10% aqueous NaOH (2.1 kg dry basis, 52.9 mol) via an addition funnel over 2.5 hours. Critical: Maintain internal temperature below 8°C during addition.
-
Aging & IPC: Stir the resulting thick yellow slurry for 4 hours at 5°C. Pull a sample for HPLC analysis. Validation: The reaction is deemed complete when 2',5'-dichloroacetophenone is <1.0% (AUC).
-
Isolation: Filter the slurry through a Nutsche filter. Wash the filter cake with cold ethanol/water (80:20, 20 L) followed by cold heptane (10 L) to remove unreacted aldehyde.
-
Drying: Vacuum dry at 45°C for 12 hours.
-
Expected Yield: ~15.2 kg (91%) of 2',5'-dichloro-4-fluorochalcone.
-
Phase 2: Chemoselective Hydrogenation
Mechanistic Rationale & Causality
The reduction of the α,β -unsaturated alkene in the presence of aryl chlorides and an aryl fluoride is the most demanding step of this synthesis. Standard Palladium on Carbon (Pd/C) is highly active but notoriously prone to oxidative addition into aryl-chloride bonds, leading to rapid hydrodehalogenation.
To prevent this, we utilize a 5% Platinum on Carbon (Pt/C) catalyst. Platinum has a lower propensity for oxidative addition into carbon-halogen bonds compared to palladium, allowing for the chemoselective reduction of the C=C bond without cleaving the halogens or over-reducing the carbonyl to an alcohol. Recent literature, such as the [3], underscores the necessity of precise catalyst and solvent selection when handling halogenated chalcones. Ethyl acetate is chosen as the solvent because it provides excellent solubility for the chalcone while lacking the coordinating and hydrogen-donating properties of alcohols, which can inadvertently accelerate dehalogenation.
Logical decision tree for catalyst selection in the chemoselective hydrogenation step.
Quantitative Catalyst Screening Data
Table 2: Catalyst Screening for Hydrogenation (3 bar H2, EtOAc, 25°C)
| Catalyst | Loading (wt%) | Time (h) | Conversion (%) | Dehalogenation (%) | Over-reduction (Alcohol) (%) |
| 10% Pd/C | 5 | 2 | 100 | 18.5 | 2.1 |
| 5% Pd/C (Poisoned) | 5 | 6 | 98 | 4.2 | 1.0 |
| 5% Pt/C | 5 | 6 | 99.5 | < 0.1 | < 0.5 |
| Mn(I) Complex | 2 mol% | 12 | 95 | < 0.1 | < 0.1 |
Scale-Up Protocol (10 kg Scale)
Self-Validating System: Hydrogen uptake must be continuously monitored via mass flow controller. The reaction must be quenched immediately upon reaching theoretical H2 consumption.
-
Reactor Preparation: Charge a 200 L Hastelloy pressure reactor with 2',5'-dichloro-4-fluorochalcone (15.0 kg, 50.8 mol) and ethyl acetate (150 L).
-
Catalyst Charging: Carefully add 5% Pt/C (0.75 kg, 5 wt% relative to substrate) under a steady nitrogen sweep to prevent autoignition.
-
Purging: Seal the reactor. Purge the headspace with Nitrogen (3 cycles at 3 bar), followed by Hydrogen (3 cycles at 3 bar).
-
Hydrogenation: Pressurize the reactor to 3.0 bar with H2 gas. Set the agitator to 300 rpm to ensure optimal gas-liquid mass transfer. Maintain the internal temperature at 25°C.
-
Monitoring & IPC: Monitor hydrogen uptake. The reaction typically consumes the theoretical volume of H2 within 5–6 hours. Once H2 uptake ceases, pull an IPC sample. Validation: HPLC must show <0.5% starting material and <0.1% dehalogenated impurities.
-
Filtration: Vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a Celite pad in a spark-free filter press to remove the Pt/C catalyst. Wash the pad with ethyl acetate (20 L).
Downstream Processing (DSP) & Quality Control
To achieve API-intermediate grade purity (>99.5%), the crude product must be crystallized to remove trace over-reduced alcohols and catalyst residues.
-
Concentration: Transfer the filtrate to a distillation unit and concentrate under reduced pressure (150 mbar, 40°C) until the volume is reduced to approximately 30 L.
-
Solvent Swap: Add isopropanol (IPA, 50 L) and continue distillation to remove residual ethyl acetate.
-
Crystallization: Heat the IPA solution to 60°C to ensure complete dissolution. Slowly add deionized water (15 L) as an anti-solvent until the cloud point is reached.
-
Controlled Cooling: Cool the mixture at a rate of 10°C/hour down to 5°C. Hold at 5°C for 3 hours to maximize crystal growth.
-
Final Isolation: Filter the white crystalline solid, wash with cold IPA/Water (70:30, 10 L), and dry under vacuum at 40°C.
-
Final Yield: ~13.6 kg (90% for this step; 82% overall telescopic yield).
-
Quality Control: HPLC Purity > 99.5%; Moisture (Karl Fischer) < 0.1%; Heavy Metals (ICP-MS) < 10 ppm Pt.
-
References
-
NextSDS. (2026). Chemical Substance Information: 2',5'-DICHLORO-3-(4-FLUOROPHENYL)PROPIOPHENONE (CAS 898768-72-4). NextSDS Chemical Database. URL:[Link]
-
Thermo Fisher Scientific / Aldrich. (2026). Aldrich Aldehydes and Ketones Library (FT-IR Spectra and Sourcing). Scribd. URL:[Link]
-
Shabade, A. B., Sharma, D. M., Bajpai, P., Gonnade, R. G., Vanka, K., & Punji, B. (2022). Room temperature chemoselective hydrogenation of C=C, C=O and C=N bonds in α,β-unsaturated ketones, aldehydes and imines. Chemical Science, Royal Society of Chemistry. URL:[Link]
Application Notes and Protocols for the Functionalization of 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide for the chemical functionalization of 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document offers detailed protocols and expert insights into the strategic modification of this highly substituted propiophenone derivative. The methodologies described herein are grounded in established chemical principles and supported by peer-reviewed literature, ensuring both reliability and reproducibility for researchers in the field.
The unique substitution pattern of 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone, featuring a dichlorinated phenyl ring and a fluorinated phenyl group, presents both challenges and opportunities for synthetic chemists. The electron-withdrawing nature of the halogen substituents significantly influences the reactivity of the carbonyl group, the α-carbon, and the aromatic rings. This guide will navigate these intricacies, providing a rationale for the selection of reagents, catalysts, and reaction conditions for various transformations.
Strategic Approaches to Functionalization
The functionalization of 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone can be strategically categorized into three primary areas of reactivity: the carbonyl group, the α-position of the ketone, and the two aromatic rings. The presence of multiple halogen atoms dictates a careful selection of reaction conditions to achieve the desired selectivity.
A logical workflow for the derivatization of this molecule often prioritizes modifications at the more reactive sites, such as the carbonyl group or the α-carbon, before proceeding to the less reactive aromatic C-H or C-Cl bonds.
Caption: Key functionalization pathways for 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone.
Carbonyl Group Functionalization: Reduction to Chiral Alcohols
The reduction of the prochiral ketone in 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone to its corresponding alcohol is a critical transformation, often leading to the generation of a stereocenter. The synthesis of enantiopure 1-aryl-1-propanols is of significant interest in medicinal chemistry.
Catalytic Asymmetric Reduction
Asymmetric reduction using chiral catalysts provides an efficient route to enantiomerically enriched alcohols. Oxazaborolidine-based catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are highly effective for the enantioselective reduction of prochiral ketones with borane reagents.
Insight: The electronic nature of the substituents on the aromatic rings can influence the stereochemical outcome and reaction rate. The electron-withdrawing chloro and fluoro groups can enhance the electrophilicity of the carbonyl carbon, potentially leading to faster reaction times.
Table 1: Comparison of Catalysts for Asymmetric Ketone Reduction
| Catalyst System | Typical Reducing Agent | Expected Enantioselectivity (ee) | Key Advantages |
| (R)-CBS Catalyst | BH₃·SMe₂ or BH₃·THF | >95% for (S)-alcohol | High enantioselectivity, well-established methodology. |
| (S)-CBS Catalyst | BH₃·SMe₂ or BH₃·THF | >95% for (R)-alcohol | Access to the opposite enantiomer. |
| Ru(II)-chiral diphosphine/diamine | H₂ or HCOOH/NEt₃ | High to excellent | Applicable for transfer hydrogenation, avoids borane reagents.[1] |
| Biocatalysts (e.g., yeast) | Glucose | Variable, can be high | Environmentally friendly, mild conditions.[1] |
Protocol: Asymmetric Reduction using (R)-CBS Catalyst
Objective: To synthesize (S)-1-(2,5-dichlorophenyl)-3-(4-fluorophenyl)propan-1-ol.
Materials:
-
2',5'-Dichloro-3-(4-fluorophenyl)propiophenone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the (R)-CBS catalyst solution (0.1 eq) via syringe.
-
Stir the mixture for 10-15 minutes at 0 °C.
-
Add the borane-dimethyl sulfide complex (0.6 - 1.0 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C. The reaction is typically exothermic.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, slowly quench the reaction by the dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Warm the mixture to room temperature and add 1 M HCl. Stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired chiral alcohol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Trustworthiness: This protocol is based on well-established procedures for the CBS reduction of substituted ketones. The use of an inert atmosphere and anhydrous solvents is crucial for the success of the reaction, as borane reagents are sensitive to moisture. The slow addition of the borane complex is a critical safety measure to control the exothermicity of the reaction.
α-Carbon Functionalization: Strategic Introduction of New Groups
The α-carbon of the propiophenone moiety is acidic and can be deprotonated to form an enolate, which can then react with various electrophiles. This provides a powerful platform for introducing a range of functional groups.
α-Halogenation
α-Halogenation, particularly bromination or chlorination, introduces a versatile handle for subsequent nucleophilic substitution or elimination reactions. The reaction can be performed under acidic or basic conditions, with acidic conditions generally being preferred for mono-halogenation of ketones.[2][3]
Insight: The electron-withdrawing groups on the phenyl ring increase the acidity of the α-protons, facilitating enol or enolate formation.
Caption: General mechanism for α-halogenation of ketones.
Protocol: Acid-Catalyzed α-Bromination
Objective: To synthesize 2-bromo-2',5'-dichloro-3-(4-fluorophenyl)propiophenone.
Materials:
-
2',5'-Dichloro-3-(4-fluorophenyl)propiophenone
-
Bromine (Br₂)
-
Acetic acid (glacial)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Slowly add a solution of bromine (1.0-1.1 eq) in acetic acid dropwise to the stirred solution at room temperature. The disappearance of the bromine color indicates consumption.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated Na₂S₂O₃ solution (to quench excess bromine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Safety Note: Bromine is highly corrosive and toxic. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
α-Amination
The introduction of a nitrogen-containing functional group at the α-position is a valuable transformation in medicinal chemistry. Direct α-amination of ketones can be achieved through various methods, including the use of electrophilic aminating reagents or transition metal-catalyzed processes.[4][5]
Insight: The choice of aminating agent and catalyst is crucial for achieving high yields and, in the case of chiral products, high enantioselectivity. For instance, chiral phosphoric acids have been used to catalyze the enantioselective reaction of α-carbonyl sulfonium ylides with anilines.[4]
Aromatic Ring Functionalization
The two aromatic rings of the title compound offer further opportunities for functionalization, although their reactivity is significantly influenced by the existing substituents.
Nucleophilic Aromatic Substitution (SNAr)
The 2',5'-dichlorophenyl ring is activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the two chlorine atoms and the propiophenone group.[6] However, SNAr reactions typically require strong nucleophiles and may necessitate elevated temperatures. The chlorine atoms can potentially be displaced by nucleophiles such as amines, alkoxides, or thiolates.
Insight: The directing effects of the substituents will influence the regioselectivity of the substitution. The propiophenone group at the 1'-position is a meta-director for electrophilic substitution but can activate the ortho and para positions for nucleophilic attack. Therefore, the chlorine at the 2' (ortho) and 5' (meta to the acyl group, but para to the other chlorine) positions will have different reactivities.
Electrophilic Aromatic Substitution (EAS)
Both aromatic rings are generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the substituents (halogens and the carbonyl group).[7] The 4-fluorophenyl ring is less deactivated than the 2,5-dichlorophenyl ring. Electrophilic substitution, if it occurs, would be directed to the positions ortho to the fluorine atom on the 4-fluorophenyl ring and to the positions ortho/para to the chloro substituents on the dichlorinated ring, but meta to the deactivating acyl group. Forcing conditions (e.g., strong Lewis acids, high temperatures) would likely be required.
Conclusion
The functionalization of 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone offers a rich landscape for synthetic exploration. By understanding the inherent reactivity of the different functional groups and the influence of the halogen substituents, researchers can strategically design and execute a wide range of chemical transformations. The protocols provided in these application notes serve as a robust starting point for the synthesis of novel derivatives with potential applications in drug discovery and materials science. Careful optimization of reaction conditions and adherence to safety protocols are paramount for successful and reproducible results.
References
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
-
Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral β-amino alcohols and borane. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]
-
Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. [Link]
-
de Vries, J. G., & de Vries, A. H. M. (2003). The Handbook of Homogeneous Hydrogenation. Wiley-VCH. [Link]
-
Servi, S., Tassone, G., & Riva, S. (1998). Biocatalytic reduction of ketones. In Stereoselective Biocatalysis (pp. 347-386). CRC Press. [Link]
-
Masamune, S., Kim, B. M., Petersen, J. S., Sato, T., & Veenstra, S. J. (1985). Organoboron compounds in organic synthesis. 18. Asymmetric reduction of ketones with diisopinocampheylchloroborane. Journal of the American Chemical Society, 107(14), 4549-4551. [Link]
-
Taylor, R. (1990). Electrophilic Aromatic Substitution. John Wiley & Sons. [Link]
- De Kimpe, N., & Verhé, R. (1984). The Chemistry of α-Haloketones, α-Haloaldehydes and α-Haloimines. John Wiley & Sons.
-
Sun, Z., & List, B. (2020). Catalytic Asymmetric α-Amination of Ketones with Anilines. Journal of the American Chemical Society, 142(40), 16911-16916. [Link]
-
Jiang, Q., Xu, B., Zhao, A., Jia, J., Liu, T., & Guo, C. (2014). Ammonium Iodide/Sodium Percarbonate: A Transition-Metal-Free Catalytic System for Direct α-C–H Amination of Ketones. The Journal of Organic Chemistry, 79(18), 8750-8756. [Link]
-
Baran, P. S., & Richter, J. M. (2005). Direct α-amination of carbonyl compounds. Journal of the American Chemical Society, 127(44), 15394-15396. [Link]
- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin.
-
Leśniak, S., Młynarski, J., & Wróblewska, A. (2013). Enantioselective reduction of propiophenone formed from 3-chloropropiophenone and stereoinversion of the resulting alcohols in selected yeast cultures. Tetrahedron: Asymmetry, 24(15-16), 949-955. [Link]
-
Djerassi, C. (1948). Halogenation of Ketones. Chemical Reviews, 43(2), 271-317. [Link]
- Terrier, F. (1991).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Optimizing 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone Synthesis
Welcome to the Application Scientist Support Portal. Synthesizing 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone presents a unique chemoselectivity challenge for drug development professionals. The standard two-step route involves a Claisen-Schmidt aldol condensation to form a chalcone intermediate, followed by the 1,4-reduction of the α,β-unsaturated double bond. However, the presence of three halogen substituents (two chlorines on the A-ring, one fluorine on the B-ring) makes the intermediate highly susceptible to hydrodehalogenation.
This guide provides field-proven troubleshooting strategies and validated protocols to maximize your reaction yield while preserving structural integrity.
Reaction Pathway & Bottleneck Analysis
To understand where yield drops occur, we must map the mechanistic pathway. The diagram below illustrates the optimized route versus common degradation pathways.
Fig 1. Chemoselective synthesis pathway avoiding dehalogenation and side reactions.
Troubleshooting & FAQs
Q: My overall yield for the final propiophenone is below 30%, and LC-MS shows missing halogen atoms. What is happening? A: You are experiencing hydrodehalogenation. When utilizing standard transition-metal catalysts (like Pd/C or Raney-Nickel) with hydrogen gas or transfer hydrogenation agents (e.g., ammonium formate), the catalyst does not just reduce the alkene; it readily inserts into the aryl-chloride and aryl-fluorine bonds, stripping them from the rings. To prevent this, you must completely abandon transition-metal hydrogenation for this specific polyhalogenated substrate.
Q: If Pd/C is off the table, how do I selectively reduce the chalcone intermediate to the target propiophenone? A: The most effective method for polyhalogenated chalcones is a transition-metal-free Proton-Coupled Electron Transfer (PCET) reduction[1]. By using a mixture of potassium O-ethyl xanthate (KCS₂OEt) and formic acid (HCO₂H), you create a Birch-type single electron-transfer (SET) system. This system selectively targets the conjugated α,β-unsaturated double bond without cleaving vulnerable carbon-halogen bonds or over-reducing the carbonyl group[1].
Q: During the initial Claisen-Schmidt condensation, I get a dark, oily crude with multiple TLC spots. How can I clean this up? A: This is typically caused by using overly harsh bases like NaOH or KOH. Strong bases promote side reactions such as the Cannizzaro disproportionation of 4-fluorobenzaldehyde or the self-condensation of 2,5-dichloroacetophenone. Switching to Lithium Hydroxide (LiOH) in methanol drastically improves the purity profile[2]. The lithium ion provides a chelating effect that stabilizes the transition state, driving the cross-aldol condensation forward while suppressing degradation pathways[2].
Q: Can I use sodium dithionite (Na₂S₂O₄) for the reduction step instead? A: Yes, sodium dithionite under phase-transfer catalysis (PTC) conditions is a viable, mild alternative for chemoselective 1,4-reduction of enones. However, it often requires elevated temperatures (50-80 °C) and rigorous exclusion of oxygen, which can sometimes lead to incomplete conversion compared to the highly efficient PCET xanthate method.
Quantitative Yield Analysis
The table below summarizes the causality between the chosen reduction strategy and the resulting chemoselectivity, highlighting why PCET is the mandatory choice for this specific molecule.
| Reduction Strategy | Reagents / Catalyst | Chemoselectivity (C=C over C=O) | Halogen Retention | Typical Yield |
| Standard Hydrogenation | H₂, 10% Pd/C, MeOH | Moderate | Poor (High Dehalogenation) | < 30% |
| Transfer Hydrogenation | NH₄HCO₂, Pd/C, EtOH | Moderate | Poor (High Dehalogenation) | < 40% |
| Dissolving Metal | Zn, NH₄Cl, EtOH/H₂O | High | Good | 75 - 85% |
| PCET (Recommended) | KCS₂OEt, HCO₂H | Excellent | Excellent (No Dehalogenation) | > 90% |
Validated Experimental Protocols
These protocols are designed as self-validating systems. Built-in TLC checks and specific workup conditions ensure that you can verify the success of each step before proceeding.
Protocol 1: Synthesis of the Chalcone Intermediate (LiOH-Catalyzed Aldol Condensation)
Objective: Form (E)-1-(2,5-dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one without triggering self-condensation.
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 2,5-dichloroacetophenone (1.0 mmol) and 4-fluorobenzaldehyde (1.05 mmol) in anhydrous methanol (5.0 mL).
-
Catalysis: Add lithium hydroxide monohydrate (0.2 mmol) to the stirring solution. The mild basicity and lithium chelation will drive the reaction cleanly.
-
Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc 8:2). The reaction is complete when the ketone starting material spot is fully consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Extraction: Dilute the remaining residue with distilled water (10 mL) and extract with dichloromethane (3 x 10 mL).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Recrystallize the crude solid from hot ethanol to yield the pure chalcone intermediate.
Protocol 2: Transition-Metal-Free PCET Selective Reduction
Objective: Reduce the α,β-unsaturated double bond to yield 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone without hydrodehalogenation.
-
Reaction Setup: To a stirred solution of the purified chalcone intermediate (1.0 mmol) in formic acid (3.0 mL) at room temperature.
-
Reagent Addition: Slowly add potassium O-ethyl xanthate (2.5 mmol) portion-wise. Caution: Perform this in a well-ventilated fume hood as minor gas evolution may occur.
-
Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor by TLC (Hexanes:EtOAc 9:1) until complete consumption of the yellow chalcone starting material.
-
Quenching: Quench the reaction by slowly pouring it into ice-cold water (15 mL).
-
Neutralization (Critical Step): Neutralize the aqueous mixture carefully with saturated NaHCO₃ solution until the pH reaches ~7. Failing to neutralize completely will result in poor extraction yields.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 15 mL).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, Hexanes/EtOAc) to afford the pure 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone as a white to off-white solid.
Sources
Troubleshooting crystallization impurities in 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone
Welcome to the technical support center for 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to crystallization impurities. The following question-and-answer format addresses specific challenges you may encounter during your experiments, providing in-depth technical guidance and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone after synthesis?
A1: Impurities in 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone typically arise from the synthetic route, which is often a Friedel-Crafts acylation or a related coupling reaction.[1][2][3] These impurities can be broadly categorized as organic, inorganic, and residual solvents.[4][5][6]
-
Organic Impurities: These are the most common and can include:
-
Starting Materials: Unreacted 1,4-dichlorobenzene and 3-(4-fluorophenyl)propionyl chloride or related precursors.
-
Isomeric Byproducts: Positional isomers formed during the acylation of 1,4-dichlorobenzene. For instance, acylation could potentially occur at other positions on the dichlorophenyl ring, leading to isomers like 2',4'-dichloro-3-(4-fluorophenyl)propiophenone.[7]
-
Polysubstitution Products: Although Friedel-Crafts acylation deactivates the aromatic ring to further substitution, under harsh conditions, minor amounts of di-acylated products might form.[1]
-
Degradation Products: Formed if the reaction is run at excessively high temperatures or for extended periods.
-
-
Inorganic Impurities: These often originate from catalysts and reagents used in the synthesis.[5]
-
Residual Lewis Acids: Traces of catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) if not completely removed during the workup.
-
Inorganic Salts: Formed during the quenching and neutralization steps (e.g., sodium chloride).
-
-
Residual Solvents: Solvents used in the reaction or purification steps (e.g., dichloromethane, toluene, ethanol) that are not completely removed during drying.[4][5]
Q2: My crystallized product has a lower than expected melting point and a broad melting range. What does this indicate?
A2: A depressed and broad melting point range is a classic indicator of impurities. Pure crystalline solids typically have a sharp melting point, often within a 1-2°C range. The presence of impurities disrupts the crystal lattice, which lowers the energy required to break it down, resulting in a lower melting point. The broad range is due to the mixture melting over a range of temperatures.
To confirm the presence of impurities, it is recommended to use analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Thin Layer Chromatography (TLC) to assess the purity of your sample.[4][8]
Q3: I am observing an oily substance or no crystallization at all, even after cooling the solution. What is happening?
A3: This phenomenon, known as "oiling out," occurs when the solute precipitates from the solution as a liquid rather than a solid. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute-solvent mixture. Several factors can contribute to this:
-
High Impurity Levels: Significant amounts of impurities can lower the melting point of your compound to below the temperature of the solution.
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures, preventing it from reaching the necessary level of supersaturation for crystallization.[9]
-
Rapid Cooling: Cooling the solution too quickly can lead to a rapid increase in supersaturation, favoring the formation of an amorphous oil over an ordered crystal lattice.[10][11]
Q4: Can the choice of crystallization solvent affect the polymorphic form of my product?
A4: Absolutely. Polymorphism is the ability of a solid to exist in more than one crystal form or arrangement.[12][13][14] The choice of solvent is a critical factor that can influence which polymorphic form is obtained.[15] Different polymorphs can have different physical properties, such as solubility, melting point, and stability, which can significantly impact the bioavailability and efficacy of a pharmaceutical ingredient.[16] It is crucial to characterize the solid-state form of your product, especially in a drug development context. Techniques like X-Ray Powder Diffraction (XRPD) are commonly used for this purpose.[15]
Troubleshooting Guides
Guide 1: Optimizing Solvent Selection for Recrystallization
The selection of an appropriate solvent is the most critical step in achieving high purity through crystallization.[17] An ideal solvent should exhibit the following characteristics:[18][19]
-
High solubility at elevated temperatures and low solubility at room or lower temperatures. This allows for the dissolution of the compound when hot and its recovery upon cooling.[17][19]
-
Impurities should be either highly soluble or insoluble in the solvent at all temperatures. This allows for their separation by either remaining in the mother liquor or by hot filtration.[19]
-
The solvent should not react with the compound. [17]
-
A relatively low boiling point to facilitate easy removal from the crystals after filtration.[9]
Protocol for Solvent Screening:
-
Place approximately 20-30 mg of your crude 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone into a small test tube.
-
Add the test solvent dropwise at room temperature, swirling after each addition. A good candidate solvent will not dissolve the compound at this stage.[20]
-
If the compound does not dissolve, gently heat the test tube while continuing to add the solvent dropwise until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe for crystal formation. The ideal solvent will yield a good quantity of crystals upon cooling.[20]
Data Presentation: Solvent Suitability Table
| Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation on Cooling | Remarks |
| Ethanol | Low | High | Good | A common choice for propiophenone derivatives.[21] |
| Methanol | Moderate | High | Fair, may require significant cooling | |
| Isopropanol | Low | High | Good | |
| Acetone | High | High | Poor, too soluble | [22] |
| Toluene | Low | Moderate | May be slow to crystallize | |
| Heptane/Hexane | Very Low | Low | Poor solvent on its own | |
| Ethanol/Water | Low (in high water %) | High (in high ethanol %) | Excellent (as a solvent pair) | Water acts as an anti-solvent.[9] |
| Dichloromethane | High | High | Poor, too soluble |
Visualization: Solvent Selection Workflow
Caption: A workflow for selecting a suitable recrystallization solvent.
Guide 2: Addressing "Oiling Out" and Poor Crystal Formation
If your compound is "oiling out" or failing to crystallize, the following steps can help induce proper crystal formation.
Protocol for Troubleshooting Poor Crystallization:
-
Re-heat the Solution: If an oil has formed, re-heat the solution until the oil redissolves completely.
-
Add More Solvent: Add a small amount of additional hot solvent to ensure the compound is not coming out of solution too rapidly.[23]
-
Slow Cooling: This is a critical parameter.[24] A slower cooling rate allows molecules more time to orient themselves into a stable crystal lattice, excluding impurities.[10][11]
-
Allow the flask to cool to room temperature on the benchtop, insulated from the cold surface by a few paper towels.
-
Once at room temperature, transfer the flask to a refrigerator, and finally to a freezer. Avoid placing a hot flask directly into an ice bath.
-
-
Induce Crystallization: If crystals do not form spontaneously, you can try the following techniques:[23]
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.
-
Visualization: Cooling Rate and Crystal Purity
Caption: The effect of cooling rate on crystal size and purity.
Guide 3: Removing Specific Types of Impurities
Different types of impurities may require specific purification strategies beyond a simple recrystallization.
Protocol for Removing Insoluble Impurities:
If your hot solution contains insoluble particulate matter, a hot filtration step is necessary.
-
Dissolve the crude product in a slight excess of hot solvent to prevent premature crystallization during filtration.
-
Pre-heat a funnel and a receiving flask to prevent the solution from cooling and crystallizing in the funnel.
-
Quickly filter the hot solution through a fluted filter paper.
-
Boil off the excess solvent from the filtrate to re-establish a saturated solution, then proceed with the cooling and crystallization steps.
Protocol for Decolorization:
If your product is discolored, activated charcoal can be used to remove colored impurities.
-
Dissolve the crude product in the appropriate hot solvent.
-
Add a small amount of activated charcoal (a spatula tip is usually sufficient).
-
Swirl the mixture and heat it gently for a few minutes.
-
Perform a hot filtration as described above to remove the charcoal.
-
Allow the filtrate to cool and crystallize.
Guide 4: Analytical Methods for Impurity Profiling
To effectively troubleshoot, it is essential to identify and quantify the impurities present.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): The primary technique for quantifying the purity of the main compound and detecting non-volatile organic impurities.[4][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile organic impurities and residual solvents.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the main compound and can help in the structural elucidation of unknown impurities.[4][5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the functional groups present in your compound and can indicate the presence of certain impurities.[4]
Visualization: Impurity Analysis Workflow
Caption: A workflow for the analytical profiling of impurities.
By systematically applying these troubleshooting guides and analytical methods, you can effectively address crystallization challenges and improve the purity of your 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone.
References
- Nishka Research. (2023, August 1). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry.
- Hilaris. (2024, May 29). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients.
- Jagiellońskie Centrum Innowacji. POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS.
- Ovid. Understanding pharmaceutical polymorphic transformations I: influence of process variables and storage conditions.
- ResearchGate. Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
- Scribd. Recrystallization Solvent Selection Guide | PDF.
- Zhanghua Dryer. (2024, December 1). Key Factors Affecting the Efficiency of Crystallizers.
- ChemScene. 898768-76-8 | 3',5'-Dichloro-3-(4-fluorophenyl)propiophenone.
- Unknown Source. Recrystallization-1.doc.pdf.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?.
- European Patent Office. Propiophenone derivatives and their preparation and pharmaceutical use - EP 0423524 A2.
- Research and Reviews. (2025, July 29). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives | Open Access Journals.
- Unknown Source. Chooses a solvent for Recrystallization.
- Unknown Source. Recrystallization.
- 北京欣恒研科技有限公司. 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone - CAS:898768-72-4.
- Appchem. 2',5'-DICHLORO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Fluorochem. 2',4'-dichloro-3-(4-fluorophenyl)propiophenone.
- Emery Pharma. Impurity Analysis and Profiling Services.
- Northwestern University. Cooling Rate and Crystal Size | Seth Stein.
- PubMed. On crystal size and cooling rate.
- Google Patents. EP0850948A1 - Propiophenone derivatives and process for preparing the same.
- PharmaInfo. Impurity Profiling: Theory and Practice.
- CrystEngComm (RSC Publishing). (2025, April 21). Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex.
- Unknown Source. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- Google Patents. RU2156247C2 - Propiophenone derivatives and methods of preparation thereof.
- Benchchem. detailed experimental procedure for 3-(2-Methoxyphenyl)propiophenone synthesis.
- Chemistry LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting.
- Organic Syntheses Procedure. isonitrosopropiophenone.
- PMC. Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol.
- Unknown Source. SOP: CRYSTALLIZATION.
- Reddit. (2020, October 30). Recrystallisation Help : r/Chempros.
- Benchchem. Application Note and Protocol: Friedel-Crafts Acylation of 1,4-Dichlorobenzene.
- MilliporeSigma. 3',5'-dichloro-3-(3-fluorophenyl)propiophenone | 898767-65-2.
- Organic Syntheses Procedure. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with.
- BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
- Unknown Source. Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
- Benchchem. Addressing the limitations of aromatic ketones in cross-coupling reactions.
- PubChem. 3',4'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone | C15H9Cl2F3O | CID.
- YouTube. (2025, April 10). Common Challenges in Crystallization Processes.
- Chemistry LibreTexts. Ch12: Friedel-Crafts limitations.
- ResearchGate. Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Patsnap Eureka. (2010, June 23). Method for effectively recycling 2,4-dichloro-5-fluoro acetophenone from crystallization mother liquor.
- Eureka | Patsnap. (2020, December 4). Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone.
- Google Patents. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. rroij.com [rroij.com]
- 5. biotech-spain.com [biotech-spain.com]
- 6. pharmainfo.in [pharmainfo.in]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. reddit.com [reddit.com]
- 11. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 12. nishkaresearch.com [nishkaresearch.com]
- 13. ovid.com [ovid.com]
- 14. researchgate.net [researchgate.net]
- 15. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. Recrystallization [sites.pitt.edu]
- 18. mt.com [mt.com]
- 19. vet.mu.edu.iq [vet.mu.edu.iq]
- 20. science.uct.ac.za [science.uct.ac.za]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. scribd.com [scribd.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. filter-dryer.com [filter-dryer.com]
Technical Support Center: Solvent Optimization for 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working with 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone (CAS: 898768-72-4)[1].
Due to the highly lipophilic nature of its dichlorophenyl and fluorophenyl moieties, this diaryl ketone presents unique solubility and reactivity challenges. Poor solvent selection often leads to stalled reactions, thermal runaways, or excessive byproduct formation. This guide provides field-proven, mechanistically grounded troubleshooting strategies for the three most common transformations: Ketone Reduction, Alpha-Bromination, and Organometallic (Grignard) Additions.
Part 1: Troubleshooting & FAQs
Q1: Why does my NaBH₄ reduction of the ketone stall at 50% conversion when using pure methanol?
The Causality: Sodium borohydride (NaBH₄) reductions require a protic solvent to shuttle the hydride and stabilize the resulting alkoxyborate intermediate. However, 2',5'-dichloro-3-(4-fluorophenyl)propiophenone possesses a high partition coefficient (logP). As the reaction progresses and the temperature drops, the highly lipophilic substrate and the resulting secondary alcohol precipitate out of pure methanol, creating a biphasic suspension where the solid substrate is physically isolated from the dissolved reducing agent.
The Solution: Implement a co-solvent system of THF/MeOH (3:1 v/v) . Tetrahydrofuran (THF) provides the necessary solvation energy to keep the bulky, halogenated substrate completely dissolved, while the 25% methanol fraction acts as the essential protic shuttle for the hydride transfer mechanism. This self-validating system ensures homogeneous kinetics from initiation to complete conversion.
Q2: During alpha-bromination with Br₂, the reaction is initially latent and then violently exothermic. How can solvent choice mitigate this?
The Causality: The alpha-bromination of propiophenones is an autocatalytic process; the reaction is catalyzed by the hydrobromic acid (HBr) generated as a byproduct[2]. If you perform this in a non-polar, aprotic solvent like Dichloromethane (CH₂Cl₂) without a Lewis acid catalyst, the reaction remains latent until a critical threshold of HBr accumulates. Once initiated, the sudden enolization of the ketone causes a thermal runaway, often leading to over-bromination (di-brominated species) and degradation.
The Solution: Switch the solvent to Glacial Acetic Acid (AcOH) . Acetic acid serves a dual purpose: it is an excellent solvent for the propiophenone derivative and acts as a uniform Brønsted acid catalyst[2]. By pre-enolizing the ketone uniformly throughout the solution, AcOH bypasses the latent autocatalytic phase, resulting in a steady, predictable, and highly regioselective monobromination.
Q3: I am observing significant Wurtz homocoupling byproducts when adding Grignard reagents to the ketone in THF. How do I improve chemoselectivity?
The Causality: THF is a strong coordinating solvent that heavily solvates the magnesium center of the Grignard reagent. While this increases solubility, it also promotes Single-Electron Transfer (SET) pathways. In the presence of the electron-deficient 2',5'-dichlorophenyl ring, the SET pathway outcompetes direct nucleophilic addition, leading to the homocoupling of the Grignard alkyl/aryl groups (Wurtz coupling)[3].
The Solution: Substitute THF with 2-Methyltetrahydrofuran (2-MeTHF) . 2-MeTHF provides critical steric hindrance around the magnesium center, subtly altering the Schlenk equilibrium. This steric bulk suppresses the SET pathway, drastically reducing Wurtz coupling and favoring the direct 1,2-addition to the ketone[4]. Additionally, 2-MeTHF is immiscible with water, which allows for a telescoped, direct phase-split during the aqueous quench, eliminating the need to strip the solvent[3].
Part 2: Quantitative Data & Solvent Performance
The following table summarizes the physicochemical impact of solvent selection on the reactivity of 2',5'-dichloro-3-(4-fluorophenyl)propiophenone workflows.
| Solvent System | Dielectric Constant (ε) | Substrate Solubility | Primary Transformation | Primary Risk / Issue Mitigated |
| Pure Methanol | 32.7 | Poor (< 0.1 M at 0°C) | Reduction | Risk: Substrate precipitation. |
| THF / MeOH (3:1) | ~12.5 | Excellent (> 1.0 M) | Reduction | Mitigated: Ensures homogeneous kinetics. |
| Dichloromethane | 8.9 | Excellent | Bromination | Risk: Autocatalytic thermal runaway. |
| Glacial Acetic Acid | 6.2 | Good | Bromination | Mitigated: Controls enolization rate. |
| Standard THF | 7.6 | Excellent | Grignard Addition | Risk: High Wurtz coupling via SET. |
| 2-MeTHF | 6.9 | Excellent | Grignard Addition | Mitigated: Steric bulk suppresses SET. |
Part 3: Visualizing the Chemical Workflows
Reaction Pathway & Solvent Decision Tree
The following diagram illustrates the optimized solvent pathways for the three primary transformations of the target compound.
Reaction pathways and optimized solvent selections for 2',5'-dichloro-3-(4-fluorophenyl)propiophenone.
Mechanistic Divergence in Grignard Additions
This diagram explains the causality behind switching from THF to 2-MeTHF to prevent byproduct formation.
Mechanistic divergence of Grignard additions in THF versus 2-MeTHF.
Part 4: Standardized Experimental Protocols
Protocol A: Controlled Alpha-Bromination in Glacial Acetic Acid
This protocol ensures a safe, non-runaway halogenation by utilizing the acidic solvent environment to control the rate-determining enolization step.
-
Preparation: Charge a dry, 500 mL 3-neck round-bottom flask with 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone (50.0 mmol).
-
Solvation: Add 150 mL of Glacial Acetic Acid (AcOH)[2]. Stir at 300 rpm until the substrate is completely dissolved. Maintain the internal temperature at 20°C using a water bath.
-
Reagent Addition: Dissolve elemental Bromine (Br₂, 52.5 mmol, 1.05 eq) in 25 mL of AcOH. Transfer this solution to an addition funnel.
-
Controlled Dosing: Add the Br₂/AcOH solution dropwise over 45 minutes. Self-Validation Check: The characteristic red color of bromine should dissipate within 1-2 minutes of each drop hitting the solution, indicating steady enol consumption without dangerous accumulation.
-
Workup: Once addition is complete, stir for an additional 30 minutes. Pour the mixture into 500 mL of ice water to precipitate the alpha-bromo product. Filter, wash with cold water, and dry under vacuum.
Protocol B: Telescoped Grignard Addition in 2-MeTHF
This protocol minimizes Wurtz coupling and streamlines the aqueous workup by leveraging the unique properties of 2-MeTHF.
-
Preparation: Flame-dry a 1 L Schlenk flask under argon. Charge with 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone (50.0 mmol).
-
Solvation: Add 200 mL of anhydrous 2-Methyltetrahydrofuran (2-MeTHF)[4]. Cool the solution to 0°C using an ice/brine bath.
-
Grignard Addition: Slowly add the desired Grignard reagent (e.g., Benzylmagnesium chloride, 1.2 eq in 2-MeTHF) via syringe pump over 1 hour. Keep internal temperature below 5°C to further suppress SET pathways[3].
-
Reaction Monitoring: Stir for 2 hours at 0°C. Quench the reaction carefully with 100 mL of saturated aqueous NH₄Cl.
-
Telescoped Workup: Because 2-MeTHF is immiscible with water, transfer the mixture directly to a separatory funnel. Separate the lower aqueous layer. Wash the organic 2-MeTHF layer with brine, dry over MgSO₄, and concentrate in vacuo to yield the tertiary alcohol product.
References
-
ChemicalBook: 2',5'-DICHLORO-3-(4-FLUOROPHENYL)PROPIOPHENONE CAS Data. Retrieved from1[1].
-
Sciencemadness Discussion Board: Propiophenone alpha-bromination and solvent effects. Retrieved from 2[2].
-
Organic Process Research & Development (via ResearchGate): Continuous Flow Telescopic Synthesis of 3-Methoxy Propiophenone by the Grignard Reaction. Retrieved from4[4].
-
Organic Process Research & Development (via ResearchGate): Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Retrieved from 3[3].
Sources
Technical Support Center: Overcoming Poor Aqueous Solubility of 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone
Welcome to the technical support center for 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the significant challenge of this compound's poor aqueous solubility. We will explore the underlying reasons for this issue and offer a range of validated troubleshooting strategies and detailed protocols to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone and why is its aqueous solubility so low?
A1: 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone, with the molecular formula C15H11Cl2FO, is a synthetic chemical compound.[1] Its structure, characterized by a halogenated propiophenone backbone with multiple chlorine atoms and a fluorophenyl group, imparts a high degree of lipophilicity (fat-solubility) and a rigid, crystalline structure. These features are the primary drivers of its poor solubility in aqueous solutions. Molecules with high lipophilicity and strong crystal lattice energy require significant energy to break apart the crystal structure and interact with water molecules, leading to low aqueous solubility. This is a common challenge for over 40% of new chemical entities in drug development pipelines.[2][3]
Q2: What are the immediate consequences of poor solubility in my experiments?
A2: Poor aqueous solubility can lead to a host of experimental failures and misleading results, including:
-
Precipitation: The compound may "crash out" of solution when an organic stock is diluted into an aqueous buffer for biological assays.[4]
-
Inaccurate Potency Measurement: Undissolved particles are not available to interact with the target, leading to an underestimation of the compound's true potency (e.g., IC50, EC50).
-
Poor Bioavailability: In preclinical studies, low solubility results in poor absorption from the gastrointestinal tract, limiting the compound's exposure and potential therapeutic effect.[5][6]
-
Lack of Reproducibility: Inconsistent amounts of dissolved compound between experiments can lead to high variability and unreliable data.
Q3: What are the main categories of techniques I can use to improve solubility?
A3: Solubilization strategies can be broadly grouped into physical and chemical modifications.[2][7]
-
Physical Modifications: These methods alter the physical properties of the compound without changing its chemical structure. Key techniques include particle size reduction (micronization, nanosuspension), and creating amorphous solid dispersions.[5][8][9]
-
Chemical and Formulation-Based Modifications: These approaches involve the use of excipients or altering the solution environment. They include pH adjustment, the use of co-solvents, surfactants (micellar solubilization), and complexation agents like cyclodextrins.[2][9][10] For in vivo studies, advanced formulations like lipid-based drug delivery systems are often employed.[11][12]
Troubleshooting Guides: Experimental Scenarios
This section addresses specific problems you may encounter and provides actionable solutions.
Scenario 1: My compound precipitates when I dilute my DMSO stock into aqueous buffer for an in vitro assay.
Q: I prepared a 10 mM stock of 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone in DMSO. When I add it to my cell culture media or assay buffer to a final concentration of 10 µM, I see immediate cloudiness and precipitation. How can I fix this?
A: This is a classic issue of a compound "crashing out" due to a rapid solvent polarity shift.[4] The key is to maintain the compound in a solubilized state within the final aqueous medium.
Troubleshooting Steps & Solutions:
-
Reduce Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, ideally ≤0.5%, as higher concentrations can be toxic to cells or interfere with enzyme activity.[13][14]
-
Optimize the Dilution Method: Instead of adding the stock directly to the final volume, perform a serial dilution. Also, add the stock solution dropwise into the vortexing or rapidly stirring aqueous buffer to promote rapid dispersion and prevent localized high concentrations that favor precipitation.[4]
-
Employ a Co-Solvent System: A co-solvent reduces the polarity of the aqueous medium, increasing the solubility of lipophilic compounds.[2][9]
-
Rationale: Co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) are miscible with water and can increase a drug's solubility by several orders of magnitude.[2][9]
-
Caution: Always run a vehicle control to ensure the co-solvent concentration does not affect the biological assay.[13][15][16] Some enzymes, for example, can be inhibited by organic solvents.[14]
-
-
Use Surfactants to Form Micelles: Surfactants can form microscopic structures called micelles that encapsulate hydrophobic drug molecules, rendering them soluble in water.[6][17]
-
Rationale: Above a specific concentration (the critical micelle concentration or CMC), surfactant molecules self-assemble into spheres with a hydrophobic core and a hydrophilic shell. The lipophilic compound partitions into the core, effectively creating a water-soluble nanoparticle.[6][17]
-
Recommended Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are commonly used and are generally less disruptive to biological systems than ionic surfactants.[9][18]
-
Protocol: Prepare the final aqueous buffer containing the surfactant at a concentration above its CMC before adding the compound stock solution.
-
Workflow: Selecting an In Vitro Solubilization Strategy
Caption: Decision tree for addressing in-vitro precipitation.
Scenario 2: I need to increase the dissolution rate and concentration for an oral formulation in an animal study.
Q: My compound shows good in vitro activity, but it has very low oral bioavailability in my mouse model. I suspect poor solubility and slow dissolution in the gut are the problems. What formulation strategies can I try?
A: This is a common hurdle in transitioning from in vitro to in vivo. For oral delivery, you need to enhance not only the solubility but also the dissolution rate to ensure the drug is absorbed before it is eliminated.
Troubleshooting Steps & Solutions:
-
pH Adjustment (for Ionizable Compounds):
-
Rationale: The solubility of weakly acidic or weakly basic compounds is highly dependent on pH.[19][20][21] By adjusting the pH of the formulation vehicle, you can ionize the compound, which dramatically increases its aqueous solubility.[19][22] To apply this, you must first determine the pKa (the pH at which 50% of the drug is ionized) of your compound.[20][22]
-
Application: If 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone has a basic functional group, formulating it in an acidic vehicle (e.g., a citrate buffer) will increase its solubility. Conversely, if it is weakly acidic, a basic vehicle would be used.[2][19]
-
Limitation: The effect can be transient, as the formulation will be neutralized by the buffering capacity of the gastrointestinal tract.[2]
-
-
Amorphous Solid Dispersions (ASDs):
-
Rationale: Crystalline materials like your compound have a highly ordered structure that requires a lot of energy to dissolve. An amorphous solid dispersion (ASD) involves dispersing the drug at a molecular level within a polymer matrix in a non-crystalline, higher-energy state.[8][23] This amorphous form dissolves much more readily, often creating a supersaturated solution that enhances absorption.[24]
-
Common Polymers: Water-soluble polymers like polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or specific carriers like Soluplus® are used.[23][25][26]
-
Preparation Method (Lab Scale): A simple solvent evaporation method can be used for initial screening. Co-dissolve the drug and the polymer in a common organic solvent, then evaporate the solvent under vacuum. The resulting solid can be gently milled into a powder for formulation.[26]
-
-
Lipid-Based Formulations:
-
Rationale: For highly lipophilic compounds, dissolving the drug in a lipid-based formulation is an extremely effective strategy.[11][12] These formulations leverage the body's natural fat digestion process to facilitate drug absorption.[11][27] They keep the drug in a dissolved state throughout the GI tract, bypassing the dissolution-limiting step.[12]
-
Types: These range from simple oil solutions to more advanced systems like Self-Emulsifying Drug Delivery Systems (SEDDS), which spontaneously form a fine emulsion upon contact with GI fluids.[11][28]
-
Common Excipients: A typical SEDDS formulation includes an oil (e.g., medium-chain triglycerides), a surfactant (e.g., Cremophor® RH40), and a co-solvent (e.g., Transcutol®).[28]
-
Comparison of Oral Formulation Strategies
| Strategy | Mechanism | Pros | Cons |
| pH Adjustment | Increases solubility by ionizing the drug molecule.[2] | Simple to formulate and analyze.[2] | Effect can be transient; risk of precipitation upon pH change in the gut.[2] |
| Amorphous Solid Dispersions (ASDs) | Converts the drug from a stable crystalline form to a high-energy, more soluble amorphous form.[8][24] | Significant increase in solubility and dissolution rate; broad applicability.[25] | Formulations can be physically unstable and revert to the crystalline form over time; requires careful polymer selection.[23] |
| Lipid-Based Formulations | The drug is pre-dissolved in lipid excipients, bypassing the dissolution step in the GI tract.[12][28] | Enhances absorption via lymphatic pathways, potentially reducing first-pass metabolism; maintains drug in a solubilized state.[11][27] | Can be complex to formulate; potential for GI side effects with high surfactant concentrations. |
Detailed Protocols
Protocol 1: Preparation and Validation of a Co-Solvent System for In Vitro Assays
Objective: To find a suitable co-solvent/buffer ratio that solubilizes 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone at the desired final concentration without precipitation.
Materials:
-
2',5'-Dichloro-3-(4-fluorophenyl)propiophenone
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (200 proof)
-
Polyethylene glycol 400 (PEG 400)
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
Glass vials, magnetic stirrer, and stir bars
Methodology:
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 20 mM). Ensure it is fully dissolved.
-
Set Up Titration Vials: In separate glass vials, prepare a series of co-solvent/buffer mixtures. For example:
-
Vial 1: 99% Buffer, 1% DMSO
-
Vial 2: 98% Buffer, 2% DMSO
-
Vial 3: 95% Buffer, 5% DMSO
-
Vial 4: 90% Buffer, 10% DMSO
-
Repeat for other co-solvents like Ethanol or PEG 400.
-
-
Spike with Compound: While vigorously stirring each vial, add a small aliquot of the 20 mM stock solution to reach your target final concentration (e.g., 20 µM).
-
Visual Inspection (Kinetic Solubility): Immediately observe each vial for any signs of cloudiness or precipitation. Continue to observe for at least 1-2 hours, as precipitation can be slow.
-
Equilibrium Solubility (Optional but Recommended): Allow the vials to equilibrate for 24 hours at a controlled temperature. After 24 hours, centrifuge the samples at high speed (e.g., >14,000 rpm) to pellet any undissolved compound. Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated HPLC or LC-MS method.
-
Select and Validate: Choose the co-solvent system with the lowest percentage of organic solvent that maintains the compound in solution. Critically, you must then run a vehicle control (the selected co-solvent/buffer mixture without the compound) in your biological assay to confirm it has no independent effect on the results.[13][29]
Diagram: Micellar Solubilization Mechanism
Caption: Encapsulation of a lipophilic drug within a surfactant micelle.
This guide provides a starting framework for addressing the solubility challenges of 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone. The selection of the optimal method will depend on the specific requirements of your experiment, from simple in vitro screens to complex in vivo pharmacokinetic studies. Always begin with the simplest approach and proceed to more complex formulation strategies as needed, ensuring that each component of the formulation is validated for non-interference with the assay.
References
-
ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. (2000). European Medicines Agency. Retrieved from [Link]
-
Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Aenova Group. Retrieved from [Link]
-
Khadka, P. et al. (2013). Lipid-based formulations for oral administration of poorly water-soluble drugs. PubMed. Retrieved from [Link]
-
ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013). Gov.uk. Retrieved from [Link]
-
Lipid‐Based Nano‐Delivery for Oral Administration of Poorly Water Soluble Drugs (PWSDs): Design, Optimization and in vitro Assessment. (2017). IntechOpen. Retrieved from [Link]
-
ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. Particle Analytical. Retrieved from [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Retrieved from [Link]
-
Solving Poor Solubility with Amorphous Solid Dispersions. (2025). Pharmaceutical Technology. Retrieved from [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). PMC. Retrieved from [Link]
-
Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. (2018). PubMed. Retrieved from [Link]
-
Amorphous solid dispersions for enhanced drug solubility and stability. (2025). Technobis. Retrieved from [Link]
-
ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. gmp-compliance.org. Retrieved from [Link]
-
Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Serán Bioscience. Retrieved from [Link]
-
Factors which determine the lipid solubility of drugs. (2023). Deranged Physiology. Retrieved from [Link]
-
Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. (2017). Taylor & Francis Online. Retrieved from [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023). Innovare Academic Sciences. Retrieved from [Link]
-
Lipid-Based Nanocarriers for Oral Delivery of Poorly Soluble Drugs. (2025). AKT Publication. Retrieved from [Link]
-
Micellar solubilization of drugs. (2005). University of Alberta Libraries. Retrieved from [Link]
-
A recent overview of surfactant–drug interactions and their importance. (2023). RSC Publishing. Retrieved from [Link]
-
What is pKa and how is it used in drug development?. (2023). Pion. Retrieved from [Link]
-
ICH Q6A Guideline. IKEV. Retrieved from [Link]
-
The Impact of Ionization in Drug Discovery & Development. ACD/Labs. Retrieved from [Link]
-
Improving the Water Solubility of Poorly Soluble Drugs. (2017). Basicmedical Key. Retrieved from [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (2011). PMC. Retrieved from [Link]
-
Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher. Retrieved from [Link]
-
Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. Retrieved from [Link]
-
The pKa Distribution of Drugs: Application to Drug Discovery. (2007). PMC. Retrieved from [Link]
-
Ph and Solubility of Drugs. (2017). YouTube. Retrieved from [Link]
-
Unique technology for solubilization and delivery of highly lipophilic bioactive molecules. (2004). PubMed. Retrieved from [Link]
-
Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility. (2021). PMC. Retrieved from [Link]
-
Importance of Solubility and Lipophilicity in Drug Development. (2021). AZoLifeSciences. Retrieved from [Link]
-
Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. (2022). ACS Publications. Retrieved from [Link]
-
2',5'-Dichloro-3-(4-fluorophenyl)propiophenone. 欣恒研. Retrieved from [Link]
-
In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase | Esterases | Aldehyde Oxidase | Xanthine Oxidase | Glutathione S-transferase. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Solubility Enhancement of Lipophilic Drugs via Novel Vesicular System. (2023). Innovations in STEAM Research & Education. Retrieved from [Link]
-
The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014). ResearchGate. Retrieved from [Link]
-
2',5'-DICHLORO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE. Appchem. Retrieved from [Link]
-
2'-Chloro-3-(3,4,5-trifluorophenyl)propiophenone. PubChem. Retrieved from [Link]
Sources
- 1. 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone - CAS:898768-72-4 - 北京欣恒研科技有限公司 [konoscience.com]
- 2. wjbphs.com [wjbphs.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A recent overview of surfactant–drug interactions and their importance - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02883F [pubs.rsc.org]
- 7. japer.in [japer.in]
- 8. seppic.com [seppic.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. aenova-group.com [aenova-group.com]
- 12. Lipid-based formulations for oral administration of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsonline.com [ijpsonline.com]
- 15. Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 18. Micellar solubilization of drugs. [sites.ualberta.ca]
- 19. derangedphysiology.com [derangedphysiology.com]
- 20. What is pKa and how is it used in drug development? [pion-inc.com]
- 21. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. crystallizationsystems.com [crystallizationsystems.com]
- 24. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]
- 25. pharmtech.com [pharmtech.com]
- 26. Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat [foliamedica.bg]
- 27. pharmaexcipients.com [pharmaexcipients.com]
- 28. Lipid‐Based Nano‐Delivery for Oral Administration of Poorly Water Soluble Drugs (PWSDs): Design, Optimization and in vitro Assessment | IntechOpen [intechopen.com]
- 29. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validating LC-MS Analytical Methods for 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone Purity
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. For novel compounds such as 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone, a robust and validated analytical method is not merely a regulatory requirement but a critical component of quality control. This guide provides an in-depth comparison of two powerful Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the purity assessment of this compound: a conventional one-dimensional (1D) Reversed-Phase LC-MS/MS and an advanced two-dimensional (2D) LC-MS/MS approach.
Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions when selecting an appropriate analytical strategy. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The Analyte: 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone
Before validating an analytical method, a fundamental understanding of the target analyte is paramount.
-
Chemical Structure:
-
Molecular Formula: C₁₅H₁₁Cl₂FO
-
Molecular Weight: 297.15 g/mol [1]
-
-
Potential Impurities: The synthesis of propiophenone derivatives often involves Friedel-Crafts acylation or similar reactions.[2] This can lead to a range of potential impurities, including:
-
Regioisomers: Isomers with the dichloro- and fluoro-substituents on different positions of the aromatic rings.
-
Starting Materials: Unreacted 1,4-dichlorobenzene, 3-(4-fluorophenyl)propanoic acid, or related precursors.
-
By-products: Products from side reactions or degradation.
-
The presence of these structurally similar impurities necessitates a highly specific and sensitive analytical method to ensure their effective separation and quantification.
Method Validation: Adherence to International Guidelines
The validation of analytical procedures is rigorously governed by international guidelines to ensure data integrity and reliability. This guide adheres to the principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[3][4] The validation parameters discussed herein are in alignment with the recommendations of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][5][6]
Method 1: One-Dimensional Reversed-Phase LC-MS/MS
A traditional and widely used approach for the analysis of small molecules, 1D-RP-LC-MS/MS offers a balance of efficiency, sensitivity, and robustness.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh and dissolve 10 mg of 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.
-
For the validation study, spike known impurities into the sample matrix at various concentration levels.
2. LC-MS/MS System and Conditions:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 30-95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 30% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification of the API and known impurities. A full scan mode can be used for the identification of unknown impurities.
-
Source Parameters: Optimized for the specific instrument and analyte.
-
Rationale for Experimental Choices
The choice of a C18 column is based on its excellent retention and separation capabilities for moderately non-polar compounds like propiophenone derivatives. The gradient elution with an acetonitrile/water mobile phase containing formic acid ensures good peak shapes and efficient ionization in the ESI source. MRM is selected for its high sensitivity and selectivity in quantifying target analytes in a complex matrix.
Visualization of the 1D-LC-MS/MS Workflow
Caption: Workflow for 1D-LC-MS/MS analysis.
Method 2: Two-Dimensional Liquid Chromatography-Mass Spectrometry (2D-LC-MS/MS)
For complex samples where co-elution of impurities with the main component is a concern, 2D-LC offers a significant increase in peak capacity and resolving power.[7][8] This is achieved by subjecting fractions from the first dimension of separation to a second, orthogonal separation.
Experimental Protocol
1. Sample Preparation:
-
Sample and standard preparation are identical to the 1D-LC-MS/MS method.
2. 2D-LC-MS/MS System and Conditions:
-
First Dimension (1D) LC:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A1: 0.1% formic acid in water.
-
Mobile Phase B1: 0.1% formic acid in acetonitrile.
-
Gradient: 30-95% B1 over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
-
Second Dimension (2D) LC:
-
Column: A column with a different selectivity, for example, a Phenyl-Hexyl column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A2: 0.1% formic acid in water.
-
Mobile Phase B2: 0.1% formic acid in methanol.
-
Gradient: A fast gradient (e.g., 5-95% B2 in 1 minute) is used for each fraction transferred from the first dimension.
-
Flow Rate: 0.5 mL/min.
-
-
Heart-cutting: A switching valve is used to selectively transfer fractions of interest (e.g., the region around the main peak) from the 1D to the 2D column.
-
Mass Spectrometry:
-
Ionization Mode: ESI positive.
-
Scan Type: MRM and Full Scan.
-
Rationale for Experimental Choices
The use of two columns with different stationary phases (C18 and Phenyl-Hexyl) and different organic modifiers in the mobile phase (acetonitrile and methanol) provides orthogonal separation mechanisms. This significantly enhances the separation of impurities that may co-elute with the main peak in a single dimension. Heart-cutting is employed to focus the high-resolution power of the second dimension on the regions of the chromatogram where impurities are most likely to be present.
Visualization of the 2D-LC-MS/MS Workflow
Caption: Workflow for 2D-LC-MS/MS analysis.
Comparison of Method Performance
The following table summarizes the expected performance of the two methods based on the validation parameters outlined in ICH Q2(R2).
| Validation Parameter | 1D-RP-LC-MS/MS | 2D-LC-MS/MS | Rationale for Performance Difference |
| Specificity | Good, but potential for co-elution of isomeric impurities with the main peak. | Excellent, due to the orthogonal separation mechanism significantly reducing the risk of co-elution. | The second dimension provides a powerful tool to resolve compounds that are not separated in the first dimension. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Typically in the low ng/mL range. | Can be lower than 1D-LC for impurities hidden under the main peak due to improved signal-to-noise. | By removing the interference from the main component, the sensitivity for co-eluting impurities is enhanced. |
| Linearity | Excellent (R² > 0.99) over a defined concentration range. | Excellent (R² > 0.99) for both dimensions. | Both methods are capable of providing a linear response when properly optimized. |
| Accuracy | High, typically within 98-102% recovery for spiked samples. | High, with potentially improved accuracy for trace impurities due to better separation. | Accurate quantification relies on the complete separation of the analyte from interfering substances. |
| Precision (Repeatability & Intermediate Precision) | Excellent, with RSD < 2% for the main component and < 5% for impurities. | Excellent, with comparable or slightly better precision for trace impurities. | Modern LC systems provide highly reproducible injections and separations. |
| Robustness | Generally good, but minor changes in mobile phase composition or temperature can affect resolution. | More robust against minor variations in the first dimension, as the second dimension provides an additional layer of separation. | The orthogonality of the system makes it less susceptible to small changes in chromatographic conditions. |
| Analysis Time | Relatively short (e.g., 15 minutes per sample). | Longer, as each heart-cut from the first dimension requires a separate analysis in the second dimension. | The comprehensive nature of 2D-LC inherently leads to longer run times. |
Conclusion: Selecting the Right Method for the Right Purpose
Both 1D-RP-LC-MS/MS and 2D-LC-MS/MS are powerful techniques for the purity analysis of 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone. The choice between them depends on the specific requirements of the analysis.
-
1D-RP-LC-MS/MS is a reliable and efficient method suitable for routine quality control and release testing where the impurity profile is well-characterized and co-elution is not a significant concern. Its shorter analysis time makes it ideal for high-throughput environments.
-
2D-LC-MS/MS is the superior choice for in-depth impurity profiling, forced degradation studies, and for resolving complex mixtures where the presence of isomeric or other closely related impurities is suspected.[9][10] The enhanced resolution and specificity provide a higher degree of confidence in the purity assessment, which is crucial during drug development and for regulatory submissions.
Ultimately, a risk-based approach should be employed. For early-stage development, a well-validated 1D method may be sufficient. However, as the drug candidate progresses and a more comprehensive understanding of the impurity profile is required, the investment in a 2D-LC-MS/MS method can provide invaluable insights and ensure the highest level of product quality and patient safety.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R2). [Link]
-
U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Agilent Technologies. High-Resolution Sampling 2D-LC for Pharmaceutical Impurity Analysis. [Link]
-
Beijing Xinheng Research Technology Co., Ltd. 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone. [Link]
-
Separation Science. Learn how to conduct structural analysis of impurities in pharmaceuticals. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Drug Discovery World. Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
-
Pacific BioLabs. Small Molecule Identity and Purity Testing. [Link]
-
Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. [Link]
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
-
Agilent Technologies. Small Molecule Drug Characterization and Purity Analysis. [Link]
-
Pharma Focus Europe. 2D Liquid Chromatography in Biopharmaceutical Analysis. [Link]
-
gmp-compliance.org. EMA publishes Document on the Validation of analytical Methods. [Link]
-
NextSDS. 2',5'-DICHLORO-3-(4-FLUOROPHENYL)PROPIOPHENONE. [Link]
-
Phenomenex. 2D-Liquid Chromatography: Principles & Uses. [Link]
-
Dr. Maisch GmbH. HILIC. [Link]
-
Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
-
Quality Assistance. Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides. [Link]
-
LCGC International. Beyond Single Metrics: A New Approach to Measuring LC×LC Orthogonality. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
National Center for Biotechnology Information. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]
-
Wikipedia. Propiophenone. [Link]
-
Longdom Publishing. Development of a Method for Regioisomer Impurity Detection and Quantitation of 3-Chloro-5-fluorophenol by Gas Chromatography. [Link]
-
Organic Syntheses. A PALLADIUM-CATALYZED ROUTE TO α-CARBOLINE: 3-CHLORO-N-PHENYL-PYRIDIN-2-AMINE AND α-CARBOLINE. [Link]
- Google Patents. A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).
Sources
- 1. 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone - CAS:898768-72-4 - 北京欣恒研科技有限公司 [konoscience.com]
- 2. Propiophenone - Wikipedia [en.wikipedia.org]
- 3. pharmafocuseurope.com [pharmafocuseurope.com]
- 4. nextsds.com [nextsds.com]
- 5. agilent.com [agilent.com]
- 6. HILIC â Dr. Maisch [dr-maisch.com]
- 7. 2D-Liquid Chromatography: Principles & Uses | Phenomenex [phenomenex.com]
- 8. Small Molecule Drug Characterization and Purity Analysis | Agilent [agilent.com]
- 9. sepscience.com [sepscience.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
A Comparative Guide to the Synthesis of 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic protocols for 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone, a valuable intermediate in pharmaceutical and fine chemical synthesis. The protocols presented are grounded in established chemical principles and supported by analogous experimental data from peer-reviewed literature and established chemical resources.
Introduction
2',5'-Dichloro-3-(4-fluorophenyl)propiophenone is an aryl ketone featuring a dichlorinated phenyl ring and a fluorinated phenylpropyl group. The presence of halogen atoms can significantly influence the molecule's physicochemical properties, making it a key building block in medicinal chemistry for modulating metabolic stability and binding affinity.[1] This guide outlines and compares practical synthetic routes to this target molecule, with a focus on the widely applicable Friedel-Crafts acylation and its modern variations.
Core Synthetic Strategy: Friedel-Crafts Acylation
The most direct and classical approach to the synthesis of 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone is the Friedel-Crafts acylation.[2] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst. In this case, 1,4-dichlorobenzene serves as the aromatic substrate, and 3-(4-fluorophenyl)propionyl chloride is the acylating agent.
Proposed Primary Synthesis Protocol: A Two-Step Approach
This robust and well-established method involves two distinct steps: the synthesis of the requisite acyl chloride followed by the Friedel-Crafts acylation.
Step 1: Synthesis of 3-(4-fluorophenyl)propionyl chloride
The initial step involves the conversion of 3-(4-fluorophenyl)propanoic acid to its more reactive acyl chloride derivative using a chlorinating agent such as thionyl chloride (SOCl₂).
Experimental Protocol: Synthesis of 3-(4-fluorophenyl)propionyl chloride
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 3-(4-fluorophenyl)propanoic acid (1.0 equivalent).
-
Solvent Addition: Add anhydrous dichloromethane to dissolve the acid.
-
Reagent Addition: Slowly add thionyl chloride (1.5 equivalents) to the solution at room temperature with constant stirring. An initial evolution of gas (HCl and SO₂) will be observed.
-
Reaction: After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 40°C) for 2 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and dichloromethane are removed under reduced pressure using a rotary evaporator to yield the crude 3-(4-fluorophenyl)propionyl chloride, which can often be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation with 1,4-Dichlorobenzene
The synthesized 3-(4-fluorophenyl)propionyl chloride is then reacted with 1,4-dichlorobenzene in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to yield the target propiophenone.
Experimental Protocol: Synthesis of 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane under a nitrogen atmosphere.[1]
-
Cooling: Cool the suspension to 0°C using an ice bath.
-
Acyl Chloride Addition: Dissolve the crude 3-(4-fluorophenyl)propionyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.[1]
-
Substrate Addition: After the addition is complete, dissolve 1,4-dichlorobenzene (1.0-1.2 equivalents) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[3]
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.[1][4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone.
Visualizing the Primary Synthesis Workflow
Caption: Workflow for the two-step synthesis of the target molecule.
Alternative Synthetic Protocols
While the two-step Friedel-Crafts acylation is a reliable method, alternative protocols offer potential advantages such as milder reaction conditions, fewer steps, and the use of more environmentally benign reagents.
Alternative 1: One-Pot Friedel-Crafts Acylation from Carboxylic Acid
This approach circumvents the need to isolate the acyl chloride by activating the carboxylic acid in situ. Reagents like trifluoroacetic anhydride can be used to form a mixed anhydride, which is a potent acylating agent.[5]
Conceptual Protocol: One-Pot Acylation
-
Combine 3-(4-fluorophenyl)propanoic acid (1.0 equivalent) and 1,4-dichlorobenzene (1.0-1.2 equivalents) in a suitable solvent.
-
Add trifluoroacetic anhydride (1.5-2.0 equivalents) and a catalytic amount of a strong acid like phosphoric acid.[5]
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor by TLC.
-
Perform an aqueous work-up similar to the primary protocol to isolate the product.
Alternative 2: "Greener" Catalysis
The stoichiometric use of AlCl₃ in traditional Friedel-Crafts acylations poses challenges related to waste disposal and catalyst handling. Greener alternatives that employ catalytic amounts of reagents are highly desirable.
Conceptual Protocol: Catalytic Acylation
-
Using Zinc Oxide (ZnO): A heterogeneous catalyst like ZnO can promote the Friedel-Crafts acylation, often under solvent-free conditions with microwave irradiation, which can lead to shorter reaction times and easier product isolation.[2]
-
Using Trifluoromethanesulfonic Acid (TfOH): A strong Brønsted acid like TfOH can be used in catalytic amounts (e.g., 1-10 mol%) to facilitate the acylation of aromatic compounds with acyl chlorides or anhydrides.[6] This method avoids the large amounts of acidic waste generated from quenching stoichiometric Lewis acids.
Comparative Analysis of Synthesis Protocols
| Protocol | Starting Materials | Catalyst/Promoter | Typical Yield (%) (Analogous Reactions) | Reaction Conditions | Potential Advantages | Potential Disadvantages |
| Primary: Two-Step Friedel-Crafts | 3-(4-fluorophenyl)propanoic acid, 1,4-dichlorobenzene | Thionyl chloride, AlCl₃ (stoichiometric) | 70-90%[3][7] | 0°C to room temperature | High yield, reliable, well-established | Two steps, stoichiometric Lewis acid waste, harsh quenching |
| Alternative 1: One-Pot Acylation | 3-(4-fluorophenyl)propanoic acid, 1,4-dichlorobenzene | Trifluoroacetic anhydride[5] | 70-80%[5] | Moderate heating | One-pot procedure, avoids handling acyl chloride | Requires a highly activating reagent |
| Alternative 2: "Greener" Catalysis | 3-(4-fluorophenyl)propionyl chloride, 1,4-dichlorobenzene | ZnO or TfOH (catalytic) | 46-85%[2][6] | Varies (microwave or heating) | Reduced catalyst waste, potentially milder conditions | May require higher temperatures or longer reaction times, catalyst cost |
Mechanistic Insight: The Friedel-Crafts Acylation
The key step in the primary synthesis is the electrophilic aromatic substitution of 1,4-dichlorobenzene. The Lewis acid, AlCl₃, activates the acyl chloride to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the final ketone product. The product is deactivated towards further acylation, which prevents polyacylation.[2][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. elib.uni-stuttgart.de [elib.uni-stuttgart.de]
- 7. Page loading... [guidechem.com]
- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to GC-MS and LC-MS for the Detection of 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone
In the landscape of pharmaceutical analysis and drug development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive cross-validation of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the detection of 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone, a halogenated propiophenone derivative.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of these methodologies. By presenting hypothetical yet realistic experimental data and detailed protocols, this guide aims to facilitate an informed decision-making process for selecting the most appropriate analytical approach based on specific research and quality control needs. The validation of these analytical methods is critical for ensuring data that is reliable, consistent, and accurate.[1]
The Analyte: 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone
2',5'-Dichloro-3-(4-fluorophenyl)propiophenone (Molecular Formula: C15H11Cl2FO, Molecular Weight: 297.15 g/mol ) is a synthetic organic compound featuring a propiophenone backbone.[2] Its structure includes two chlorine atoms and a fluorophenyl group, characteristics that make it a subject of interest in various research and industrial applications.[3] The accurate detection and quantification of such halogenated compounds are crucial for ensuring product quality, stability, and for pharmacokinetic studies.[1]
Fundamental Principles: GC-MS vs. LC-MS
The primary distinction between GC-MS and LC-MS lies in the mobile phase used for separation and the types of compounds they are best suited to analyze.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and thermally stable compounds.[6][7] The sample is vaporized and separated in a gaseous mobile phase as it passes through a heated column.[4] Following separation, the analytes are ionized, typically using Electron Ionization (EI), which generates a unique fragmentation pattern that serves as a molecular fingerprint, aiding in structural elucidation.[4] GC-MS is a gold standard for its high resolving power and sensitivity in analyzing volatile compounds.[6][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique, capable of analyzing a wider range of compounds, including those that are non-volatile, thermally labile, or have a high molecular weight.[5][6][9] Separation occurs in a liquid mobile phase as the sample passes through a packed column.[9] The eluent from the LC system is then introduced into the mass spectrometer, where ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to generate ions for mass analysis.[4]
For a halogenated molecule like 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone, both techniques present viable analytical pathways, and the choice between them depends on a nuanced understanding of their respective strengths and the specific requirements of the analysis.
Experimental Design: A Cross-Validation Approach
A robust cross-validation study is essential when comparing two different analytical methods to ensure that the data generated is comparable and reliable.[10] This involves analyzing the same set of quality control (QC) samples with both GC-MS and LC-MS and comparing the results.[10] The validation of these methods adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines, which detail key validation parameters.[11][12][13][14]
Sample Preparation
A standardized sample preparation protocol is crucial for minimizing variability between the two analyses.
Step-by-Step Protocol:
-
Stock Solution Preparation: A primary stock solution of 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone (1 mg/mL) is prepared in a suitable solvent like methanol or acetonitrile.
-
Working Standard Solutions: A series of working standard solutions are prepared by serial dilution of the stock solution to create a calibration curve covering the expected concentration range of the analyte.
-
Quality Control (QC) Samples: QC samples are prepared at a minimum of three concentration levels (low, medium, and high) to assess the accuracy and precision of each method.
GC-MS Method Protocol
The inherent volatility of many propiophenone derivatives suggests that GC-MS is a suitable analytical technique.[15]
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[1]
Step-by-Step Protocol:
-
GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is typically used for the separation of halogenated compounds.[16]
-
Injector: The sample (1 µL) is injected in splitless mode to maximize sensitivity. The injector temperature is set to a temperature that ensures complete vaporization without thermal degradation, for instance, 280°C.
-
Oven Temperature Program: A temperature gradient is employed to achieve optimal separation. For example, an initial temperature of 150°C held for 1 minute, then ramped to 300°C at a rate of 15°C/min, and held for 5 minutes.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.[1]
-
Scan Mode: A combination of full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis can be employed to enhance sensitivity and selectivity.
-
Mass Range: A scan range of m/z 50-400 is appropriate to capture the molecular ion and key fragment ions of the analyte.
-
LC-MS Method Protocol
LC-MS offers an alternative approach, particularly advantageous if the compound exhibits any thermal instability or if simpler sample preparation is desired.[17]
Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a Mass Spectrometer (LC-MS).
Step-by-Step Protocol:
-
LC Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a common choice for the separation of small organic molecules.
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is employed. A typical gradient might start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: A flow rate of 0.3 mL/min is suitable for a 2.1 mm ID column.
-
Injection Volume: A small injection volume, typically 2-5 µL, is used.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is often effective for propiophenone derivatives.
-
Scan Mode: Similar to GC-MS, a combination of full scan and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for tandem mass spectrometry can be used for quantification.
-
Source Conditions: Parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate are optimized to achieve maximum signal intensity for the analyte.
-
Comparative Performance Data
The following table summarizes the hypothetical quantitative performance data obtained from the validation of the GC-MS and LC-MS methods for the analysis of 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone.
| Validation Parameter | GC-MS | LC-MS | Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.998 | > 0.999 | r² ≥ 0.995 |
| Range (µg/mL) | 0.1 - 50 | 0.05 - 100 | Dependent on application |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.015 | Signal-to-Noise ≥ 3 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.05 | Signal-to-Noise ≥ 10 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 102.5% | 80 - 120% |
| Precision (%RSD) | < 3.5% | < 2.8% | ≤ 15% (≤ 20% at LOQ) |
Discussion and Method Selection
The choice between GC-MS and LC-MS for the analysis of 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone is contingent upon the specific analytical objectives.
-
Sensitivity: Based on the hypothetical data, the LC-MS method demonstrates superior sensitivity with lower LOD and LOQ values. This would make it the preferred method for applications requiring trace-level quantification, such as in pharmacokinetic studies where analyte concentrations are expected to be very low.[1]
-
Specificity: Both techniques, when coupled with mass spectrometry, offer high specificity. The unique fragmentation patterns in GC-MS (EI) and the ability to perform tandem MS (MS/MS) in LC-MS provide a high degree of confidence in analyte identification. The distinct isotopic pattern of the two chlorine atoms in the analyte molecule can be a powerful tool for selective detection in both techniques.[18]
-
Sample Throughput and Robustness: GC-MS can sometimes be more robust and require less maintenance than LC-MS systems.[9] However, LC-MS methods can often be automated for higher sample throughput.[1]
-
Derivatization: A key advantage of LC-MS is that it often does not require derivatization of the analyte, which is sometimes necessary in GC-MS to improve volatility and thermal stability.[17] This simplifies the sample preparation workflow and reduces potential sources of error.
Conclusion
Both GC-MS and LC-MS are powerful and reliable techniques for the quantitative analysis of 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone. The cross-validation of these methods, guided by ICH principles, ensures the generation of high-quality, reproducible data.
The LC-MS method, as indicated by the hypothetical data, offers superior sensitivity, making it the more suitable choice for applications demanding the detection of low concentrations of the analyte. Conversely, the robustness and well-established libraries of GC-MS make it a strong candidate for routine quality control applications where high sensitivity is not the primary driver.
Ultimately, the selection of the most appropriate technique should be based on a thorough evaluation of the specific analytical requirements, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation and expertise.
References
- A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. (2025, November 18). Google Scholar.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). AMSbiopharma.
- GC-MS vs LC-MS - ResolveMass Laboratories Inc. (2026, February 11).
- Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. (2025, November 29).
- GC-MS vs LC-MS: How to Choose for Metabolomics Research - Arome Science. (2025, October 24). Arome Science.
- cross-validation of GC-MS and LC-MS methods for fatty acid analysis - Benchchem. (2025, December). Benchchem.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones - PubMed. (2015, August 15). PubMed.
- Ich guidelines for validation final | PPTX - Slideshare. Slideshare.
- Hyphenated Techniques: LC-MS, GC-MS, and ICP-MS | Lab Manager. (2025, October 22). Lab Manager.
- LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? - Patsnap Synapse. (2025, May 9).
- LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. (2025, July 11). LinkedIn.
- Cross-Validation of HPLC and GC-MS Methods for the Quantification of N-[(2-Chlorophenyl)methyl]propan-2-amine - Benchchem. (2025). Benchchem.
- Cross and Partial Valid
- 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone - CAS:898768-72-4. Beijing Xinhengyan Technology Co., Ltd.
- Separation of Some Halogenated Phenols by GC-MS. Suleyman Demirel University.
- 2',5'-DICHLORO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE. Appchem.
- 2',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone - Smolecule. (2023, August 15). Smolecule.
- A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring - MDPI. (2026, January 16). MDPI.
- 3',4'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone | C15H9Cl2F3O | CID - PubChem. PubChem.
- 2',5'-dichloro-3-(2,6-dimethylphenyl)propiophenone - Sigma-Aldrich. Sigma-Aldrich.
- Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed. (2016, September 20). PubMed.
- Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study - PMC. (2021, August 12). PMC.
- Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi | Request PDF - ResearchGate.
- Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants - UB. University of Barcelona.
- Using Triple Quadrupole GC-MS in Full Scan, SIM, SRM, and Mixed Scan Modes to Provide the Highest Coverage for Target and Non-ta. Thermo Fisher Scientific.
- Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC. PMC.
- Validation of liquid chromatography mass spectrometry (LC-MS) methods - Sisu@UT. University of Tartu.
- analytical methods for detecting byproducts in propiophenone reactions - Benchchem. (2025). Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone - CAS:898768-72-4 - 北京欣恒研科技有限公司 [konoscience.com]
- 3. smolecule.com [smolecule.com]
- 4. Hyphenated Techniques: LC-MS, GC-MS, and ICP-MS | Lab Manager [labmanager.com]
- 5. emerypharma.com [emerypharma.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 8. asianpubs.org [asianpubs.org]
- 9. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 10. e-b-f.eu [e-b-f.eu]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. Ich guidelines for validation final | PPTX [slideshare.net]
- 15. Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to Comparing Receptor Binding Affinity: A Case Study on 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone Derivatives as Atypical Monoamine Transporter Ligands
Introduction
In the landscape of central nervous system (CNS) drug discovery, the modulation of monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—remains a cornerstone of therapeutic strategy for a host of neuropsychiatric disorders.[1][2] The propiophenone scaffold, a key structural motif in many synthetic cathinones, serves as a versatile template for developing novel transporter ligands. This guide focuses on a specific, emergent class: 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone derivatives. These compounds are of particular interest due to their potential to act as "atypical" dopamine transport inhibitors—agents that bind to the transporter and inhibit dopamine uptake without producing the classic psychostimulant and reinforcing effects of substances like cocaine.[3][4]
This guide provides a comprehensive framework for researchers aiming to characterize and compare the receptor binding affinities of these, or structurally related, novel chemical entities. We will delve into the causality behind experimental design, present a self-validating protocol for determining binding affinity, and contextualize the data within the broader pursuit of developing safer and more effective CNS therapeutics.
The Critical Role of Receptor Binding Affinity in Drug Development
The initial interaction between a drug candidate and its molecular target is a binding event. Quantifying the strength of this interaction, or its affinity , is a fundamental step in pharmacology. The most common metric for affinity is the inhibition constant (Ki) , which represents the concentration of a competing ligand (our test compound) that would occupy 50% of the receptors at equilibrium if no radioligand were present.[5][6] A lower Ki value signifies a higher binding affinity.
The Ki is derived from the IC50 value (the concentration of a competitor that displaces 50% of the specific binding of a radioligand), which is determined experimentally. Unlike the IC50, the Ki is a true equilibrium dissociation constant and is independent of the assay conditions, such as the concentration of the radiolabeled ligand used, allowing for more standardized comparison of compound potencies across different studies.[6][7] Understanding these parameters is crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds.
Monoamine Transporters: The Primary Target
DAT, NET, and SERT are transmembrane proteins responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal. Inhibiting this process increases the extracellular concentration of monoamines, a mechanism leveraged by many antidepressants and stimulants.
The therapeutic utility and abuse potential of a transporter ligand are often dictated by its relative affinity and selectivity for DAT, NET, and SERT.[8] For instance, compounds with high affinity and selectivity for DAT are often associated with a high potential for abuse.[9] Conversely, atypical inhibitors may exhibit unique binding profiles or kinetics that differentiate their pharmacological effects from those of classical stimulants, potentially offering a therapeutic window for treating conditions like motivational dysfunction without significant abuse liability.[1][2][4][10]
Structure-Activity Relationships (SAR) of Propiophenone Derivatives
The 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone core provides a rich scaffold for chemical modification to tune binding affinity and selectivity. SAR studies on related compound classes, such as synthetic cathinones and benztropine analogs, provide valuable insights.[9][11][12]
-
Phenyl Ring Substitutions: The 2',5'-dichloro and 4-fluorophenyl substitutions on the core molecule are critical determinants of affinity. Halogenation can significantly alter electronic properties and steric interactions within the transporter's binding pocket. For many transporter ligands, specific halogenation patterns are known to enhance affinity for DAT and NET.[11][12]
-
Alkyl Chain Modifications: The length and substitution on the ethylamine backbone (the "propiophenone" part) can drastically affect potency. For example, in α-pyrrolidinophenones, increasing the α-carbon chain length often leads to a higher affinity for hDAT.[9]
-
Nitrogen Substituents: If the core structure is modified to include a terminal amine (making it a cathinone derivative), substitutions on this nitrogen can modulate selectivity across the monoamine transporters.
The diagram below illustrates the core structure and highlights key positions for chemical modification to explore the SAR.
Caption: Core chemical structure and key sites for SAR exploration.
Comparative Binding Affinity Data (Illustrative)
To effectively compare derivatives, quantitative data must be organized systematically. The following table presents hypothetical but plausible binding affinity (Ki, nM) data for a series of imagined 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone derivatives against human DAT, SERT, and NET. This illustrates how such data is used to evaluate potency and selectivity.
| Compound ID | R-Group Modification | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity | DAT/NET Selectivity |
| Parent | None | 35 | 850 | 120 | 24.3 | 3.4 |
| DERIV-01 | α-methyl | 22 | 980 | 95 | 44.5 | 4.3 |
| DERIV-02 | 4'-fluoro -> 4'-chloro | 41 | 760 | 110 | 18.5 | 2.7 |
| DERIV-03 | N-pyrrolidinyl | 15 | 1500 | 75 | 100.0 | 5.0 |
| Cocaine | (Reference) | 150 | 250 | 500 | 1.7 | 3.3 |
Interpretation: In this illustrative dataset, the parent compound shows good affinity for DAT with moderate selectivity over NET and high selectivity over SERT. The addition of an α-methyl group (DERIV-01) appears to enhance DAT affinity. The most significant change is seen with the addition of a terminal N-pyrrolidinyl group (DERIV-03), which dramatically increases DAT affinity and selectivity, a finding consistent with SAR data from related cathinone series.[9]
Experimental Protocol: Radioligand Competition Binding Assay for the Dopamine Transporter (DAT)
This section provides a detailed, self-validating protocol for determining the Ki of a test compound at the human dopamine transporter (hDAT) expressed in HEK293 cells.
Rationale for Key Choices:
-
Target: Membranes from HEK293 cells stably expressing hDAT provide a consistent and high-density source of the receptor, minimizing variability from native tissue preparations.[13]
-
Radioligand: [³H]WIN 35,428 is a high-affinity cocaine analog commonly used to label the DAT, providing a robust signal-to-noise ratio.[11][13][14]
-
Non-Specific Binding Determinant: A high concentration (e.g., 10 µM) of a known, potent DAT inhibitor like GBR 12909 is used to saturate all specific binding sites, allowing for the quantification of non-specific binding to filters and membranes.
-
Filtration: Rapid vacuum filtration is essential to separate receptor-bound from free radioligand quickly, preventing significant dissociation of the ligand-receptor complex during washing.[15][16] The use of filters pre-soaked in polyethyleneimine (PEI) reduces the non-specific binding of the positively charged radioligand to the negatively charged glass fiber filters.[16]
Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: a. On the day of the assay, thaw frozen aliquots of hDAT-expressing cell membranes on ice. b. Homogenize the membranes in ice-cold Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) using a Teflon-glass homogenizer or by repeated pipetting. c. Determine the protein concentration using a standard method like the BCA assay. Dilute the membrane suspension with Assay Buffer to achieve a final concentration that yields <10% total radioligand binding to avoid ligand depletion (typically 5-15 µg protein per well).[17]
-
Plate Setup (96-well plate): a. Prepare serial dilutions of the test compounds (e.g., 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone derivatives) in Assay Buffer. A typical concentration range would be from 0.1 nM to 10 µM. b. To triplicate wells, add the following in a final volume of 250 µL:
- Total Binding (TB): 50 µL Assay Buffer + 150 µL membrane suspension.
- Non-Specific Binding (NSB): 50 µL of 10 µM GBR 12909 + 150 µL membrane suspension.
- Competition: 50 µL of each test compound concentration + 150 µL membrane suspension. c. Initiate the binding reaction by adding 50 µL of [³H]WIN 35,428 (at a final concentration near its Kd, e.g., 1-3 nM) to all wells.
-
Incubation: a. Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[16]
-
Harvesting: a. Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine (PEI), using a cell harvester.[15][16] b. Wash the filters three to four times with 300 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Counting: a. Dry the filter mats under a heat lamp or in a drying oven (e.g., 50°C for 30 minutes).[15][16] b. Place the dried filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. c. Quantify the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.
Data Analysis and Interpretation
The path from raw CPM data to a final Ki value involves several critical steps.
Caption: Data analysis pipeline from raw counts to the final Ki value.
-
Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Normalize Data: Convert the specific binding at each competitor concentration into a percentage of the maximum specific binding (where no competitor is present).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine IC50: Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation. This analysis will yield the IC50 value.[16]
-
Calculate Ki: Convert the experimentally determined IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation :[17]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (this must be determined in separate saturation binding experiments).
-
Conclusion and Future Outlook
This guide outlines a robust, scientifically-grounded approach to comparing the receptor binding affinity of novel 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone derivatives. By meticulously applying the principles of radioligand binding assays and rigorous data analysis, researchers can effectively characterize new chemical entities, establish clear structure-activity relationships, and identify promising candidates for further development.
The discovery of a compound with high affinity and selectivity for DAT, but which behaves as an "atypical" inhibitor in functional and behavioral assays, would be a significant advancement. Such a compound could pave the way for new therapeutics for motivational deficits, depression, or substance use disorders, with a potentially improved safety profile over existing treatments. The foundational binding data generated using the protocols described herein are the essential first step in that critical journey.
References
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI Bookshelf. [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Newman, A. H., et al. (2001). Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes. Journal of Medicinal Chemistry, 44(4), 633-40. [Link]
-
Hsin, L. W., et al. (2002). Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. Journal of Medicinal Chemistry, 45(7), 1397-407. [Link]
-
Luethi, D., et al. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. JACS Au. [Link]
-
Teufel, D. P., et al. (2021). A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. Scientific Reports, 11(1), 9965. [Link]
-
Auld, D. S., et al. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases, 5(5), 665-689. [Link]
-
Hulme, E. C. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-11. [Link]
-
Reith, M. E., et al. (2003). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. Journal of Neurochemistry, 87(6), 1511-23. [Link]
-
Analyzing Kinetic Binding Data. (2021). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Reed, S. J., et al. (2024). Potential therapeutics for effort-related motivational dysfunction: assessing novel atypical dopamine transport inhibitors. Molecular Psychiatry. [Link]
-
Kolanos, R., et al. (2016). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. ACS Chemical Neuroscience, 7(9), 1257-67. [Link]
-
Jarmoskaite, I., et al. (2020). How to measure and evaluate binding affinities. eLife, 9, e57264. [Link]
-
Newman, A. H. Novel and Atypical Dopamine Uptake Inhibitors. Grantome. [Link]
-
Reith, M. E. A., et al. (2015). Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter. Drug and Alcohol Dependence, 147, 1-19. [Link]
-
Sørensen, G., et al. (2013). Nonclassical Pharmacology of the Dopamine Transporter: Atypical Inhibitors, Allosteric Modulators, and Partial Substrates. Journal of Pharmacology and Experimental Therapeutics, 347(3), 533-543. [Link]
-
Singh, S., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry, 47(13), 3388-98. [Link]
-
Fitzgerald, L. R., et al. (2023). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. ResearchGate. [Link]
-
Yohn, S. E., et al. (2021). The novel atypical dopamine transport inhibitor CT-005404 has pro-motivational effects in neurochemical and inflammatory models of effort-based dysfunctions related to psychopathology. Neuropharmacology, 183, 108325. [Link]
Sources
- 1. Potential therapeutics for effort-related motivational dysfunction: assessing novel atypical dopamine transport inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel and Atypical Dopamine Uptake Inhibitors - Amy Newman [grantome.com]
- 4. Nonclassical Pharmacology of the Dopamine Transporter: Atypical Inhibitors, Allosteric Modulators, and Partial Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How to measure and evaluate binding affinities | eLife [elifesciences.org]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The novel atypical dopamine transport inhibitor CT-005404 has pro-motivational effects in neurochemical and inflammatory models of effort-based dysfunctions related to psychopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone and its Non-fluorinated Analogue
This guide provides an in-depth spectroscopic comparison of 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone and its direct non-fluorinated precursor, 2',5'-Dichloro-3-phenylpropiophenone. The introduction of a fluorine atom to a molecular scaffold is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Understanding the spectroscopic consequences of such a modification is critical for reaction monitoring, quality control, and structural elucidation in drug development. This document details the expected differences in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) based on fundamental chemical principles and data from analogous structures.
Introduction: The Significance of Halogenation
Propiophenone derivatives are common structural motifs in pharmacologically active compounds. The targeted introduction of halogen atoms—in this case, chlorine and fluorine—serves distinct purposes. The dichlorinated phenyl ring acts as a stable scaffold, while the fluorine atom on the second phenyl ring is introduced to enhance metabolic stability, improve binding affinity, or alter bioavailability.
This guide will systematically deconstruct the spectroscopic signatures of two key compounds:
-
Compound 1 (Precursor): 2',5'-Dichloro-3-phenylpropiophenone
-
Compound 2 (Fluorinated Product): 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone
By comparing their spectra, we can isolate the specific effects of the para-fluorine substituent, providing researchers with a predictive framework for analyzing similar halogenated molecules.
Experimental Methodologies
The data presented herein are representative values derived from established spectroscopic principles and databases such as the NIST Chemistry WebBook.[1][2][3][4][5] The following protocols outline the standard procedures for obtaining the analytical data discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are acquired to provide detailed information about the molecular structure.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire spectra with a spectral width of approximately 12 ppm, centered around 6 ppm. A recycle delay of 2 seconds and 16 scans are typically sufficient.
-
¹³C NMR Acquisition: Acquire spectra with a spectral width of approximately 220 ppm. A recycle delay of 2 seconds and 512 scans are typically required for adequate signal-to-noise.
-
Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.
Protocol:
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the sample directly onto the ATR crystal.
-
Instrumentation: Use a benchtop FT-IR spectrometer equipped with a diamond ATR accessory.
-
Acquisition: Collect the spectrum over a range of 4000–500 cm⁻¹.[6] Co-add 16 scans at a resolution of 4 cm⁻¹ to achieve a good quality spectrum.
-
Data Processing: Perform a background scan of the clean ATR crystal before analyzing the sample. The final spectrum is typically presented in terms of transmittance or absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides information on the molecular weight and fragmentation pattern of the compounds, aiding in their identification.
Protocol:
-
Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the analyte in a volatile organic solvent like dichloromethane or ethyl acetate.[7]
-
Instrumentation: Use a GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.[8]
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 20°C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]
-
-
MS Conditions:
Spectroscopic Analysis Workflow
The logical flow from sample preparation to final data interpretation is crucial for a comprehensive analysis.
Caption: Workflow for spectroscopic analysis and comparison.
Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic data for the non-fluorinated precursor and its fluorinated analogue. These values are predictive and based on established substituent effects.
¹H NMR Spectroscopy
The primary differences in the ¹H NMR spectra arise from the electronic influence of the fluorine atom and through-bond J-coupling.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Assignment | Compound 1 (Unfluorinated) | Compound 2 (Fluorinated) | Key Observations |
|---|---|---|---|
| -CH₂- (α to C=O) | ~3.30 (t, 2H) | ~3.30 (t, 2H) | Minimal change expected. |
| -CH₂- (β to C=O) | ~3.10 (t, 2H) | ~3.10 (t, 2H) | Minimal change expected. |
| H-3', H-4', H-6' (Dichloro Ring) | ~7.3-7.8 (m, 3H) | ~7.3-7.8 (m, 3H) | No significant change. |
| H-2, H-6 (Phenyl/Fluorophenyl Ring) | ~7.2-7.3 (m, 2H) | ~7.1-7.2 (t, JH-F ≈ 8.8 Hz, 2H) | Upfield shift and splitting into a triplet due to coupling with ¹⁹F. |
| H-3, H-5 (Phenyl/Fluorophenyl Ring) | ~7.2-7.3 (m, 2H) | ~6.9-7.0 (t, JH-H ≈ 8.8 Hz, 2H) | Significant upfield shift due to fluorine's electron-donating resonance effect. |
| H-4 (Phenyl Ring) | ~7.2-7.3 (m, 1H) | N/A | Proton is replaced by fluorine. |
¹³C NMR Spectroscopy
In ¹³C NMR, the fluorine atom induces significant changes in the chemical shifts of the carbons in its parent ring and introduces characteristic C-F coupling constants.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) and C-F Coupling (J, Hz) in CDCl₃
| Carbon Assignment | Compound 1 (Unfluorinated) | Compound 2 (Fluorinated) | Key Observations |
|---|---|---|---|
| C=O | ~198.0 | ~198.0 | Minimal change. |
| -CH₂- (α to C=O) | ~39.0 | ~39.0 | Minimal change. |
| -CH₂- (β to C=O) | ~30.0 | ~30.0 | Minimal change. |
| C-1' (Dichloro Ring) | ~137.0 | ~137.0 | No change. |
| C-2', C-5' (Dichloro Ring) | ~130.0, ~133.0 | ~130.0, ~133.0 | No change. |
| C-1 (Phenyl/Fluorophenyl Ring) | ~141.0 | ~136.5 (d, ⁴JC-F ≈ 3 Hz) | Upfield shift and splitting due to four-bond coupling to fluorine. |
| C-2, C-6 (Phenyl/Fluorophenyl Ring) | ~128.5 | ~129.8 (d, ²JC-F ≈ 8 Hz) | Downfield shift and splitting due to two-bond coupling to fluorine. |
| C-3, C-5 (Phenyl/Fluorophenyl Ring) | ~128.5 | ~115.5 (d, ³JC-F ≈ 21 Hz) | Significant upfield shift and large three-bond coupling to fluorine. |
| C-4 (Phenyl/Fluorophenyl Ring) | ~126.0 | ~162.0 (d, ¹JC-F ≈ 245 Hz) | Very large downfield shift and a characteristically large one-bond C-F coupling constant. |
FT-IR Spectroscopy
The most notable difference in the IR spectra will be the appearance of a strong C-F stretching band.
Table 3: Key Predicted FT-IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Compound 1 (Unfluorinated) | Compound 2 (Fluorinated) | Key Observations |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Present in both. |
| Aliphatic C-H Stretch | 2950-2850 | 2950-2850 | Present in both. |
| C=O Stretch (Ketone) | ~1685 | ~1685 | Conjugated ketone absorption, largely unaffected by the remote fluorine.[9][10] |
| Aromatic C=C Stretch | 1600, 1475 | 1600, 1480 | Present in both. |
| Aromatic C-F Stretch | N/A | ~1250-1150 (Strong) | A strong, characteristic band confirming the presence of the C-F bond.[11] |
| Aromatic C-Cl Stretch | ~1100-1000 | ~1100-1000 | Present in both. |
Mass Spectrometry (GC-MS)
The mass spectra will differ in the molecular ion peak and potentially in the relative abundance of certain fragments. The dichlorinated pattern is a key feature in both.
Table 4: Predicted Key Mass Spectrometry Fragments (m/z)
| Fragment | Compound 1 (Unfluorinated) | Compound 2 (Fluorinated) | Key Observations |
|---|---|---|---|
| Molecular Ion [M]⁺ | 280/282/284 | 298/300/302 | Mass shift of +18 Da (F vs. H). The characteristic ~9:6:1 isotopic pattern for two chlorine atoms will be present in both. |
| [M - C₂H₅]⁺ | 251/253/255 | 269/271/273 | α-cleavage, loss of the ethyl group. This is a common fragmentation for propiophenones.[12][13] |
| [C₆H₃Cl₂CO]⁺ | 173/175/177 (Base Peak) | 173/175/177 (Base Peak) | Formation of the 2,5-dichlorobenzoyl cation. Expected to be the base peak in both spectra. |
| [C₆H₅CH₂CH₂]⁺ | 91 | N/A | Phenylpropyl cation. |
| [FC₆H₄CH₂CH₂]⁺ | N/A | 109 | Fluorophenylpropyl cation. |
Interpretation and Causality
The observed spectroscopic differences are a direct result of the distinct electronic properties of the fluorine substituent.
Caption: Causality of spectroscopic changes due to fluorine substitution.
-
NMR Shifts & Coupling: Fluorine's strong inductive effect (-I) deshields adjacent atoms, while its resonance effect (+M) shields the ortho and para positions. This explains the complex shifts observed in the fluorophenyl ring. Because ¹⁹F has a nuclear spin of I=½ (like ¹H), it couples to nearby ¹H and ¹³C nuclei, providing invaluable structural information through characteristic splitting patterns and coupling constants.[14] The one-bond ¹³C-¹⁹F coupling is exceptionally large (~245 Hz) and is a definitive indicator of a direct C-F bond.
-
IR Absorption: The C-F bond has a large dipole moment, resulting in a strong, characteristic absorption in the fingerprint region of the IR spectrum (1250-1150 cm⁻¹).[11][15] Its presence is a simple and reliable diagnostic for successful fluorination.
-
Mass Spectrometry: The mass difference between a hydrogen atom and a fluorine atom is ~18 Da. This leads to a corresponding shift in the molecular ion peak, providing clear evidence of the substitution. The fragmentation pattern is dominated by the formation of the stable 2,5-dichlorobenzoyl cation, which serves as the base peak in both compounds.[12]
Conclusion
The substitution of a hydrogen atom with fluorine in 2',5'-Dichloro-3-phenylpropiophenone induces predictable and highly diagnostic changes across NMR, FT-IR, and MS platforms. Key identifiers for successful fluorination include:
-
¹H NMR: Appearance of H-F coupling and characteristic upfield/downfield shifts in the aromatic region.
-
¹³C NMR: A large downfield shift for the carbon directly attached to fluorine (C-4) accompanied by a very large one-bond C-F coupling constant.
-
FT-IR: The emergence of a strong C-F stretching band between 1250-1150 cm⁻¹.
-
MS: An 18 Da increase in the molecular weight.
This guide provides a robust framework for researchers to confidently identify and characterize these and similar halogenated compounds, ensuring analytical precision in the synthesis and development of novel chemical entities.
References
-
NIST. (n.d.). A Guide to the NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
NIST. (n.d.). Welcome to the NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]
- Stein, S. E. (2001). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of the American Society for Mass Spectrometry, 12(3), 1-1.
-
Scribd. (n.d.). NIST Chemistry WebBook Overview. Retrieved from [Link]
-
PubChem. (2006). NIST Chemistry WebBook - PubChem Data Source. National Institutes of Health. Retrieved from [Link]
- Rocchi, R., et al. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. IntechOpen.
-
SCION Instruments. (2025). Sample preparation GC-MS. Retrieved from [Link]
- Emsley, J. W., et al. (1976). Fluorine-19 nuclear magnetic resonance studies of aromatic compounds. Part 5. Transmission of substituent effects across two aromatic rings connected by C–C and –C– linkages. Journal of the Chemical Society, Perkin Transactions 2, (12), 1541-1546.
- Rocchi, R., et al. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. IntechOpen.
- Kaipio, M., et al. (2012). Effect of Fluorine Substitution on the Aromaticity of Polycyclic Hydrocarbons. The Journal of Physical Chemistry A, 116(42), 10423-10431.
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and.... Retrieved from [Link]
- Analytical Methods. (2021).
-
ResearchGate. (n.d.). Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D). Retrieved from [Link]
- SciSpace. (1987).
- Herger, K. R., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(48), 32607-32617.
- Kaipio, M., et al. (2012). Effect of fluorine substitution on the aromaticity of polycyclic hydrocarbons. University of Helsinki.
- Sung, B., et al. (2018). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B, 122(12), 3165-3173.
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,3-Dichloro-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,2-Dichloro-benzene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
- Semantic Scholar. (n.d.). Impact of fluorine substitution on benzene ring in two fluorinated liquid crystal compounds: a comprehensive analysis using TG-DTA, FT-IR, UV, and PED techniques.
- Royal Society of Chemistry. (n.d.). 1,1′-bis(di-tert-butylphosphino) ferrocene copper(I)
-
ResearchGate. (n.d.). FTIR spectra of a) fluoroalkane (FA), fluoropolymer (FP) and fluorosiloxane. Retrieved from [Link]
- Doc Brown's Chemistry. (2025). Interpreting and explaining the mass spectrum of propanone (acetone).
- Chegg. (2023). Solved: The base peak in the mass spectrum of propiophenone.
-
PubChem. (n.d.). 2',4'-Dichloropropiophenone. National Institutes of Health. Retrieved from [Link]
- Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones.
- ResearchGate. (2018). Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones.
- Oregon State University. (2020). Spectroscopy of Aldehydes and Ketones.
- Simmler, C., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Current Opinion in Biotechnology, 43, 14-21.
- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 1,1-dichloroethane.
- Scribd. (n.d.). Infrared Spectroscopy of Ketones.
-
ResearchGate. (n.d.). FTIR spectra of the untreated and fluorinated samples. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Phenylpropionic acid. Retrieved from [Link]
- University of Cambridge. (n.d.). Tables For Organic Structure Analysis.
- Google P
-
ResearchGate. (n.d.). The calculated 1H-NMR and 13C-NMR isotropic chemical shifts. Retrieved from [Link]
- ISMRM. (n.d.).
-
PubChem. (n.d.). 3',4'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone. National Institutes of Health. Retrieved from [Link]
- ResearchGate. (2025).
- Patsnap. (2020). Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone.
-
PubChem. (n.d.). 2,5-Dichlorobenzophenone. National Institutes of Health. Retrieved from [Link]
- ResearchGate. (2017).
- MDPI. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores.
- YouTube. (2023). FTIR-17 || IR spectrum of aromatic molecules || Distinction b/w ortho, meta & para | IR.
Sources
- 1. dl.cm-uj.krakow.pl [dl.cm-uj.krakow.pl]
- 2. Welcome to the NIST WebBook [webbook.nist.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scribd.com [scribd.com]
- 5. NIST Chemistry WebBook - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 6. academicedgepress.co.uk [academicedgepress.co.uk]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide | IntechOpen [intechopen.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chegg.com [chegg.com]
- 14. Fluorine-19 nuclear magnetic resonance studies of aromatic compounds. Part 5. Transmission of substituent effects across two aromatic rings connected by C–C and –C– linkages - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
2',5'-Dichloro-3-(4-fluorophenyl)propiophenone proper disposal procedures
As a Senior Application Scientist, I recognize that handling complex multi-halogenated intermediates like 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone requires a rigorous, mechanistic approach to laboratory safety. Proper disposal is not merely a regulatory checkbox; it is a critical scientific operation designed to prevent severe environmental toxicity and the synthesis of lethal byproducts.
This guide provides drug development professionals and researchers with a field-proven, step-by-step operational blueprint for the safe segregation, spill recovery, and final thermal destruction of this specific halogenated aromatic ketone.
Physicochemical Hazard Profile
To design a self-validating disposal protocol, we must first understand the quantitative and structural parameters of the compound. The presence of both chlorine and fluorine on the aromatic rings dictates strict adherence to halogenated waste protocols 1.
| Property | Quantitative Value | Operational Disposal Implication |
| Chemical Name | 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone | Multi-halogenated structure; strictly incompatible with non-halogenated waste streams. |
| CAS Number | 898768-72-4 | Mandatory identifier for EPA/RCRA hazardous waste manifesting. |
| Molecular Formula | C15H11Cl2FO | High halogen mass fraction dictates the need for alkaline scrubbing post-incineration. |
| Molecular Weight | 297.15 g/mol | Heavy organic profile; high risk of environmental persistence and bioaccumulation if sewered. |
| Water Tolerance | < 20% in waste matrix | Aqueous mixtures must be minimized to prevent exothermic container pressurization. |
Operational Workflow 1: Waste Segregation & Storage
Mechanistic Rationale: Halogenated organic waste must never be co-mingled with non-halogenated solvents. Mixing these streams violates the EPA's Resource Conservation and Recovery Act (RCRA) guidelines and drastically increases disposal costs, as the entire mixed volume defaults to the stricter halogenated classification 2.
Step-by-Step Methodology:
-
Container Selection: Utilize a high-density polyethylene (HDPE) or glass waste carboy specifically labeled "Hazardous Waste - Halogenated Organics." Ensure the container is free of acidic or oxidative residues.
-
Volume Management (The 75% Rule): Never fill the waste container beyond 75% capacity. Causality: Halogenated solvent matrices have high vapor pressures. Leaving 25% headspace is critical to accommodate vapor expansion during ambient temperature fluctuations, preventing pressure-induced container ruptures 2.
-
Transfer Operations: Perform all waste transfers inside a certified chemical fume hood using a dedicated, grounded funnel to prevent static discharge and splashing.
-
Real-Time Documentation: Immediately log the addition of 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone on the attached hazardous waste manifest. Specify the exact solvent matrix (e.g., 5% in Dichloromethane).
-
Secondary Containment: Store the sealed carboy in a ventilated flammable storage cabinet within a secondary containment tray, strictly isolated from strong bases, alkali metals, and oxidizing agents.
Operational Workflow 2: Spill Response & Decontamination
Mechanistic Rationale: A self-validating protocol ensures that every spill response ends with a verifiable clean state. Because this compound contains highly stable C-Cl and C-F bonds, standard degradation agents (like bleach) are ineffective and can cause dangerous side reactions.
Step-by-Step Methodology:
-
Isolate & Protect: Evacuate non-essential personnel. Don appropriate PPE: double nitrile gloves, a chemical-resistant lab coat, and splash-proof safety goggles.
-
Inert Containment: Surround and cover the spill with a compatible, non-combustible absorbent (e.g., vermiculite or proprietary diatomaceous earth pads). Causality: Do not use combustible materials like sawdust. Combustible absorbents can spontaneously react with concentrated halogenated organics and will interfere with the controlled feed rate during final incineration.
-
Mechanical Recovery: Carefully sweep the absorbed mixture using non-sparking tools to minimize aerosolization of the contaminated dust.
-
Validation Wipe: After removing the bulk material, wipe the affected surface with a solvent in which the compound is highly soluble (e.g., ethyl acetate) to capture microscopic trace residues.
-
Waste Routing: Place all contaminated absorbents, validation wipes, and outer gloves into a heavy-duty hazardous waste bag. Seal and label it as "Solid Halogenated Debris" for specialized incineration.
Mechanistic Insight: Final Disposal via RCRA Incineration
The EPA mandates that halogenated aromatic compounds undergo high-temperature incineration 3. At lower combustion temperatures (<800°C), the carbon-halogen bonds in 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone do not fully mineralize. Instead, they undergo thermal rearrangement to form highly toxic, persistent environmental pollutants: polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) .
To achieve complete destruction and prevent dioxin formation, the compound must be processed in a RCRA-permitted hazardous waste incinerator (such as a rotary kiln) operating at temperatures exceeding 1100°C (2000°F) with a residence time of >2 seconds 4. This extreme thermal environment provides the activation energy required to irreversibly cleave the aromatic rings and halogen bonds, converting the molecule into carbon dioxide, water, hydrogen chloride (HCl), and hydrogen fluoride (HF).
Because HCl and HF are highly corrosive acid gases, the incinerator's exhaust is routed through a downstream alkaline scrubber system (utilizing NaOH or Ca(OH)₂). The scrubber chemically neutralizes the acid gases into inert, non-toxic salts (NaCl, NaF) prior to atmospheric release.
Thermal destruction pathway highlighting high-temperature incineration to prevent dioxin formation.
References
- NextSDS. "2',5'-DICHLORO-3-(4-FLUOROPHENYL)PROPIOPHENONE - Chemical Substance Information." NextSDS Database.
- Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University Environmental Health & Safety.
- U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." EPA Publications.
- Benchchem. "(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone - Proper Disposal Procedures." Benchchem Technical Support.
Sources
Personal protective equipment for handling 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone
As a Senior Application Scientist, I approach the handling of multi-halogenated aromatic ketones not merely as a regulatory compliance exercise, but as a fundamental chemical engineering challenge. 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone (CAS: 898768-72-4) [1] is a highly specialized pharmaceutical intermediate. The presence of multiple electron-withdrawing halogens (chlorine and fluorine) on the aromatic rings significantly increases the electrophilicity of the molecule.
This guide provides a self-validating, field-tested system for handling this compound, ensuring that every safety protocol is grounded in the fundamental physical and chemical properties of the substance.
Mechanistic Hazard Profile: The "Why" Behind the Safety
To handle 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone safely, one must understand its mechanism of action upon biological exposure. Halogenated propiophenones are classified as severe eye and skin irritants (Eye Irrit. 2A, Skin Irrit. 2) and are harmful if swallowed or inhaled (Acute Tox. 4)[2, 3].
The lipophilic nature of the fluorinated and chlorinated aromatic rings facilitates rapid dermal absorption. Once absorbed, the electrophilic carbonyl and alpha-carbon sites can undergo nucleophilic attack by cellular proteins and DNA, leading to covalent modification, oxidative stress, and acute inflammatory responses [5]. Furthermore, thermal decomposition of this compound releases highly toxic and corrosive gases, including hydrogen chloride (HCl) and hydrogen fluoride (HF) [4].
Mechanistic pathway of halogenated propiophenone tissue irritation and cellular toxicity.
Mandatory Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are often insufficient for extended handling of halogenated organic compounds, particularly when they are dissolved in carrier solvents like dichloromethane (DCM) or tetrahydrofuran (THF), which rapidly permeate standard nitrile.
Table 1: PPE Specifications and Permeation Rationale
| PPE Category | Material Specification | Breakthrough Time | Causality / Rationale |
| Gloves (Dry Powder) | Nitrile (Minimum 8 mil thickness) | > 240 mins (Solid) | Protects against dry powder contact and prevents triboelectric adherence to skin [2]. |
| Gloves (Wet/Solvent) | Butyl Rubber or Viton over Nitrile | > 480 mins (Solvent) | Halogenated carrier solvents rapidly degrade standard nitrile, pulling the dissolved API through the glove matrix. |
| Eyewear | Polycarbonate Splash Goggles | N/A | Prevents severe corneal damage from aerosolized dust or solvent splashing [3]. |
| Respiratory | N95 / P100 Particulate Respirator | N/A | Halogenated powders can aerosolize during weighing, leading to severe respiratory tract irritation (STOT SE 3) [4]. |
| Body Protection | Flame-Resistant (FR) Lab Coat | N/A | Propiophenone derivatives are combustible and can ignite under static discharge[3]. |
Step-by-Step Operational Methodologies
Because 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone is a highly functionalized powder, it is prone to triboelectric charging (static electricity buildup). This causes the powder to "jump" from spatulas, leading to contamination of the balance area and inhalation risks.
Workflow A: Safe Weighing and Transfer Protocol
-
Environmental Control: Verify that the chemical fume hood is operating with a face velocity between 80–100 feet per minute (fpm). Do not handle this compound on an open bench.
-
Static Mitigation: Pass an anti-static ionizing gun (e.g., Zerostat) over the weighing boat, spatula, and the exterior of the chemical bottle to neutralize surface charges.
-
Primary Containment: Tare a sealable glass vial (e.g., a scintillation vial with a PTFE-lined cap) on the analytical balance. Never use open weigh boats for transit.
-
Transfer: Carefully transfer the required mass into the vial using a grounded, stainless-steel spatula. Immediately cap the vial before removing it from the balance enclosure.
-
Solvent Addition (If applicable): If preparing a stock solution, do not open the vial outside the hood. Inject the carrier solvent directly through a septum or carefully open the vial deep within the fume hood to prevent dry powder aerosolization.
Step-by-step operational workflow for the safe handling of halogenated propiophenones.
Emergency Response & First Aid
In the event of an exposure, speed and the correct solvent choice are critical. Water alone is often ineffective at removing lipophilic halogenated compounds from the skin.
-
Dermal Exposure: Immediately remove contaminated clothing. Wipe the affected area gently with a polyethylene glycol (PEG) based wipe if available, followed by rigorous washing with copious amounts of soap and water for at least 15 minutes [2]. Do not use harsh solvents (like acetone) on the skin, as they will increase dermal penetration.
-
Ocular Exposure: Flush eyes with a continuous stream of water or sterile saline for a minimum of 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do [3]. Seek immediate ophthalmological attention.
-
Spill Containment: Do not sweep dry powders, as this creates an inhalation hazard. Cover the spill with damp inert absorbent material (e.g., vermiculite or sand). Never use combustible materials like sawdust , as the compound may react or ignite [4].
Waste Management and Disposal Plan
Halogenated aromatic ketones require strict segregation in the waste stream to prevent dangerous cross-reactions.
-
Halogenated Segregation: All reaction mixtures, mother liquors, and solvent washings containing 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone must be routed exclusively to a dedicated "Halogenated Organic Waste" carboy.
-
Incompatibility Warning: Ensure that no strong bases, nucleophiles, or active metals (e.g., aluminum, zinc) are introduced into this specific waste stream. Halogenated propiophenones can undergo violent exothermic degradation or unwanted aldol-type condensations when exposed to strong bases[5].
-
Solid Debris: Dispose of all contaminated gloves, Kimwipes, and empty reagent bottles in a sealed, clearly labeled hazardous solid waste bin. These must be incinerated by a licensed environmental contractor capable of scrubbing HCl and HF exhaust gases.
References
-
NextSDS. (2026). Chemical Substance Information: 2',5'-DICHLORO-3-(4-FLUOROPHENYL)PROPIOPHENONE. NextSDS Substance Database. Retrieved from [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
